(R)-(+)-Bay-K-8644
Description
Properties
IUPAC Name |
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913080 | |
| Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98791-67-4 | |
| Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-Bay-K-8644: An In-Depth Technical Guide to its Antagonistic Action on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-(+)-Bay-K-8644, focusing on its role as an antagonist of L-type calcium channels. It delves into the compound's mechanism of action, presents quantitative data on its binding and functional effects, and outlines detailed experimental protocols for its study. This document aims to serve as a critical resource for professionals in pharmacology and drug development.
Introduction: Clarifying the Stereoselectivity of Bay K 8644
Bay K 8644 is a dihydropyridine compound that exists as a racemic mixture of two enantiomers: this compound and (S)-(-)-Bay-K-8644. It is crucial to understand that these enantiomers possess opposing pharmacological activities. While the racemate, (±)-Bay K 8644, is widely recognized as a potent L-type Ca2+ channel activator or agonist, this effect is primarily driven by the (S)-(-) enantiomer.[1] In contrast, This compound functions as an L-type Ca2+ channel blocker or antagonist , exerting negative inotropic and vasodilatory effects.[2] This document will focus specifically on the antagonistic properties of the (R)-(+)-enantiomer.
Mechanism of Action
This compound exerts its antagonistic effects by binding to the L-type calcium channels, which are voltage-gated ion channels critical for calcium influx in various cell types, including cardiac and smooth muscle cells. Unlike its agonist counterpart, which stabilizes the open state of the channel, this compound is believed to stabilize the inactivated state of the channel. This action reduces the probability of channel opening in response to membrane depolarization, thereby inhibiting the influx of Ca2+.
Studies on guinea-pig ventricular myocytes have shown that the antagonist enantiomer, R(+)BayK 8644, reduces the maximum gating charge (Q1max) at a holding potential of -40 mV and significantly shifts the availability curve to more negative potentials, consistent with promoting channel inactivation.[3]
References
The Discovery of (R)-(+)-Bay K 8644: A Paradigm Shift in Calcium Channel Pharmacology
An In-depth Technical Guide on the Discovery, Historical Context, and Core Experimental Protocols for (R)-(+)-Bay K 8644, a Dihydropyridine with Antagonistic Properties on L-type Calcium Channels.
Introduction
In the landscape of cardiovascular and neuropharmacology, the discovery of molecules that can modulate ion channel activity has been a cornerstone of therapeutic advancement. The 1,4-dihydropyridine (DHP) class of compounds, initially recognized for their potent L-type calcium channel blocking activity, revolutionized the treatment of hypertension and angina. However, in the early 1980s, a serendipitous discovery from the laboratories of Bayer AG in Germany unveiled a DHP with the opposite effect – a calcium channel activator. This compound was Bay K 8644. Subsequent research revealed that the racemic mixture of Bay K 8644 was composed of two enantiomers with strikingly opposing pharmacological activities. This guide focuses on the discovery and historical context of the (R)-(+)-enantiomer of Bay K 8644, a potent L-type calcium channel antagonist, a finding that provided researchers with an invaluable tool to dissect the intricacies of calcium channel function and pharmacology.
Historical Context: The Era of Calcium Channel Blockade
The discovery of (R)-(+)-Bay K 8644 occurred during a period of intense research into the physiological roles of calcium ions and the therapeutic potential of calcium channel blockers.[1][2] The pioneering work of Albrecht Fleckenstein in the 1960s had established the concept of "calcium antagonism" as a mechanism for vasodilation and negative inotropy.[3] This led to the development of clinically significant calcium channel blockers like verapamil and the dihydropyridine nifedipine. By the early 1980s, the therapeutic applications of these drugs were well-established, and the prevailing scientific focus was on identifying and characterizing new calcium channel antagonists with improved pharmacokinetic and pharmacodynamic profiles.[4] The existence of a dihydropyridine that could promote calcium influx was a novel and unexpected concept.
The Discovery of Bay K 8644 and its Enantiomers
In 1983, a team of scientists at Bayer AG, including M. Schramm, G. Thomas, R. Towart, and G. Franckowiak, reported in the journal Nature the discovery of a novel dihydropyridine, Bay K 8644 (methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate).[5][6] Their research originated from structural modifications of the nifedipine molecule.[5] Unexpectedly, they found that Bay K 8644 exhibited effects diametrically opposite to those of nifedipine; it caused positive inotropic effects in the heart and vasoconstriction in smooth muscle.[5][7]
Subsequent research delved into the stereoselectivity of Bay K 8644's actions. It was discovered that the racemic mixture was composed of two enantiomers with opposing effects. The (S)-(-)-enantiomer was identified as the potent L-type calcium channel agonist, responsible for the initially observed positive inotropic and vasoconstrictor effects.[8] In contrast, the (R)-(+)-enantiomer, the focus of this guide, was found to be a potent L-type calcium channel antagonist, exhibiting properties more akin to traditional dihydropyridine blockers like nifedipine.[9][10] This stereospecificity of action provided a powerful tool for researchers to probe the dihydropyridine binding site on the L-type calcium channel and to understand the structural determinants of agonist versus antagonist activity.
Quantitative Pharmacological Data
The distinct pharmacological profiles of the racemic Bay K 8644 and its individual enantiomers have been quantified in numerous studies. The following tables summarize key quantitative data for these compounds.
Table 1: Potency of Racemic (±)-Bay K 8644 as an L-type Calcium Channel Activator
| Parameter | Value | Species/Tissue | Reference |
| EC50 | 17.3 nM | Mouse vas deferens | [11][12][13][14] |
| ED50 | 12.8 nM | Human umbilical artery | [15] |
Table 2: Pharmacological Properties of (R)-(+)-Bay K 8644 as an L-type Calcium Channel Antagonist
| Parameter | Value | Species/Tissue/Assay | Reference |
| IC50 | 975 nM | Inhibition of Ba2+ currents | [16] |
Table 3: Pharmacological Properties of (S)-(-)-Bay K 8644 as an L-type Calcium Channel Agonist
| Parameter | Value | Species/Tissue/Assay | Reference |
| KD | 2.9 nM | Cardiac membranes (microsomal) | [17] |
| KD | 50 nM | Neonatal rat myocytes | [17][18] |
Key Experimental Protocols
The characterization of (R)-(+)-Bay K 8644 and its enantiomer involved a range of sophisticated experimental techniques. Below are detailed methodologies for three key types of experiments.
Electrophysiological Recording of L-type Calcium Currents (Two-Microelectrode Voltage Clamp)
This technique is used to directly measure the effects of (R)-(+)-Bay K 8644 on the influx of calcium ions through L-type calcium channels in excitable cells.
Methodology:
-
Cell Preparation: Oocytes from Xenopus laevis or cultured mammalian cells (e.g., cardiomyocytes, neurons) are used. For oocytes, they are surgically removed and defolliculated. Mammalian cells are cultured to an appropriate confluency on glass coverslips.
-
Microelectrode Preparation: Glass capillaries are pulled to a fine tip (resistance of 1-5 MΩ) and filled with a conducting solution (e.g., 3 M KCl).
-
Cell Impalement: Two microelectrodes are inserted into the cell. One electrode measures the membrane potential (Vm), and the other injects current to clamp the membrane potential at a desired level.
-
Recording Solution: The external solution contains a charge carrier for the calcium channel, typically Ba²+ (to avoid calcium-dependent inactivation of the channels), and blockers of other ion channels (e.g., tetrodotoxin for sodium channels, and TEA for potassium channels).
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to activate the channels, and the resulting inward current is recorded.
-
Drug Application: A baseline recording of the L-type calcium current is established. (R)-(+)-Bay K 8644 is then added to the external solution at various concentrations. The effect of the compound on the peak current amplitude and channel kinetics (activation, inactivation) is measured.
-
Data Analysis: The concentration-response curve for the inhibition of the calcium current by (R)-(+)-Bay K 8644 is plotted to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of (R)-(+)-Bay K 8644 to the dihydropyridine binding site on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Tissues rich in L-type calcium channels (e.g., cardiac muscle, brain cortex) are homogenized in a buffered solution and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Radioligand: A radiolabeled dihydropyridine antagonist, typically [³H]-nitrendipine or [³H]-PN200-110, is used.
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled (R)-(+)-Bay K 8644.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of (R)-(+)-Bay K 8644, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Vascular Smooth Muscle Contraction Assay
This assay assesses the functional effect of (R)-(+)-Bay K 8644 on the contractility of vascular smooth muscle, a tissue where L-type calcium channels play a crucial role.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rat aorta, rabbit mesenteric artery) is carefully dissected and cut into rings.
-
Mounting in an Organ Bath: The arterial rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Induction of Contraction: The smooth muscle is pre-contracted with a depolarizing agent such as potassium chloride (KCl) or a receptor agonist like phenylephrine.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of (R)-(+)-Bay K 8644 are added to the organ bath. The relaxant effect of the compound on the pre-contracted tissue is recorded.
-
Data Analysis: The relaxation induced by (R)-(+)-Bay K 8644 is expressed as a percentage of the pre-contraction. A concentration-response curve is constructed to determine the EC50 value for its vasorelaxant effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of L-type calcium channels and the workflows of the key experimental protocols described above.
Caption: L-type calcium channel signaling pathway.
Caption: Experimental workflow for electrophysiology.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
The discovery of (R)-(+)-Bay K 8644 as a potent L-type calcium channel antagonist, in stark contrast to its agonistic (S)-(-)-enantiomer, was a landmark event in pharmacology. It not only challenged the existing paradigm of dihydropyridine action but also provided an exquisitely specific tool to investigate the structure and function of L-type calcium channels. The historical context of its discovery, amidst a flurry of research on calcium channel blockers, underscores the importance of serendipity and meticulous scientific inquiry. The experimental protocols developed and refined to characterize its activity have become standard methods in ion channel research. For drug development professionals, the story of Bay K 8644 serves as a powerful reminder of the subtleties of stereochemistry in pharmacology and the potential for unexpected discoveries to open new avenues of research and therapeutic intervention.
References
- 1. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated calcium channels: Their discovery, function and importance as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Calcium antagonists. History and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opposing actions of Bay K 8644 enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]
- 14. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 15. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S Bay K 8644, to cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding of A 1,4-dihydropyridine calcium channel activator, (-) S Bay K 8644, to cardiac preparations. | Sigma-Aldrich [sigmaaldrich.com]
Enantiomer-Specific Effects of (R)-(+)- and (S)-(-)-Bay K 8644: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay K 8644 is a well-known L-type calcium channel modulator, widely utilized as a research tool to investigate the roles of these channels in various physiological processes. As a chiral molecule, Bay K 8644 exists as two enantiomers, (R)-(+)-Bay K 8644 and (S)-(-)-Bay K 8644, which exhibit strikingly opposite pharmacological activities. This technical guide provides an in-depth overview of the enantiomer-specific effects of Bay K 8644, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The racemic mixture of Bay K 8644 is recognized as a potent agonist of L-type Ca2+ channels, leading to increased calcium influx and subsequent physiological responses such as vasoconstriction and positive inotropic effects in cardiac muscle.[1][2] However, early investigations revealed that the constituent enantiomers possess distinct and opposing actions. The (S)-(-)-enantiomer is a potent L-type Ca2+ channel activator, mirroring the effects of the racemate.[3][4] Conversely, the (R)-(+)-enantiomer acts as an L-type Ca2+ channel blocker, exhibiting negative inotropic and vasodilatory properties.[5][6] This stereoselectivity underscores the specific nature of the interaction between these molecules and the dihydropyridine binding site on the L-type calcium channel. Understanding these enantiomer-specific effects is crucial for the precise interpretation of experimental results and for the design of novel therapeutic agents targeting calcium channels.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of the racemic mixture and individual enantiomers of Bay K 8644.
Table 1: Binding Affinity (Kd) of Bay K 8644 Enantiomers
| Compound | Preparation | Radioligand | Kd (nM) | Reference |
| (±)-Bay K 8644 | Rabbit ventricular microsomes | [3H]Bay K 8644 | 2-3 | [4] |
| (±)-Bay K 8644 | Guinea pig brain synaptosomes | [3H]Bay K 8644 | 2-3 | [4] |
| (S)-(-)-Bay K 8644 | Cardiac microsomal membranes | [3H]Bay K 8644 | 2.9 | |
| (S)-(-)-Bay K 8644 | Neonatal rat myocytes | [3H]Bay K 8644 | 50 |
Table 2: Functional Activity (EC50/IC50) of Bay K 8644 Enantiomers
| Compound | Assay | Effect | EC50/IC50 (nM) | Reference |
| (±)-Bay K 8644 | L-type Ca2+ channel activation | Agonist | 17.3 | [7] |
| (±)-Bay K 8644 | GH3 cell L-current (fast component) | Agonist | ~21 | [8] |
| (±)-Bay K 8644 | GH3 cell L-current (slow component) | Agonist | ~74 | [8] |
| (±)-Bay K 8644 | Human umbilical artery contraction | Agonist | 12.8 | [9] |
| (S)-(-)-Bay K 8644 | Whole-cell Ca2+ current in atrial myocytes | Agonist | KD of 4.3 (from dose-response) | [3] |
| (R)-(+)-Bay K 8644 | Ba2+ currents (IBa) inhibition | Antagonist | 975 |
Signaling Pathways and Mechanisms of Action
The differential effects of the Bay K 8644 enantiomers stem from their distinct interactions with the L-type calcium channel, a voltage-gated ion channel crucial for excitation-contraction coupling in muscle cells and neurotransmitter release in neurons.
The (S)-(-)-enantiomer acts as an agonist . It binds to the channel and stabilizes its open conformation, thereby increasing the mean open time of the channel.[3] This leads to a greater influx of Ca2+ ions into the cell upon depolarization, amplifying the physiological response.
Conversely, the (R)-(+)-enantiomer functions as an antagonist . It binds to the L-type calcium channel at or near the same dihydropyridine binding site as the agonist but fails to promote the open state. Instead, it is believed to stabilize the closed or inactivated state of the channel, thereby reducing the probability of channel opening and decreasing Ca2+ influx.
Below is a diagram illustrating the opposing effects of the (R)-(+)- and (S)-(-)-enantiomers of Bay K 8644 on the L-type calcium channel.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the enantiomer-specific effects of Bay K 8644.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane, providing precise information on how Bay K 8644 enantiomers modulate L-type calcium channel activity.
Objective: To measure the effect of (R)-(+)- and (S)-(-)-Bay K 8644 on L-type calcium currents in isolated cells (e.g., cardiomyocytes, neurons, or cell lines expressing the channel).
Materials:
-
Patch clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest (e.g., neonatal ventricular myocytes)
-
External (extracellular) solution: (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2 (or BaCl2 as a charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution: (in mM) 130 Cesium methanesulfonate, 20 Tetraethylammonium chloride, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Tris-ATP, 0.3 Tris-GTP; pH 7.2 with CsOH.
-
(R)-(+)-Bay K 8644 and (S)-(-)-Bay K 8644 stock solutions (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.
-
Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure most L-type calcium channels are in a closed, available state.
-
Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
-
Baseline Recording: Record stable baseline currents for several minutes before drug application.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of either (R)-(+)- or (S)-(-)-Bay K 8644.
-
Data Acquisition: Record the current traces during and after drug application to determine the extent of agonism (current enhancement) or antagonism (current inhibition).
-
Data Analysis: Analyze the peak current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation, inactivation) before and after drug application.
Vasoconstriction Assay in Isolated Arterial Rings
This ex vivo method assesses the functional consequence of L-type calcium channel modulation on vascular smooth muscle tone.
Objective: To measure the contractile (agonist) or relaxant (antagonist) effects of (R)-(+)- and (S)-(-)-Bay K 8644 on isolated arterial rings.
Materials:
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
Krebs-Henseleit solution: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose; aerated with 95% O2 / 5% CO2.
-
Arterial tissue (e.g., rat aorta or tail artery)
-
(R)-(+)-Bay K 8644 and (S)-(-)-Bay K 8644 stock solutions.
-
Vasoconstrictor agent (e.g., phenylephrine or high KCl solution).
Procedure:
-
Tissue Preparation: Dissect the desired artery and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the isolated tissue baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure their viability. Wash out the KCl and allow the tension to return to baseline.
-
For (S)-(-)-Bay K 8644 (Agonist):
-
Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor like phenylephrine or a moderately elevated KCl concentration to induce a partial opening of L-type calcium channels.
-
Once a stable contraction is achieved, add cumulative concentrations of (S)-(-)-Bay K 8644 to the bath and record the increase in tension.
-
-
For (R)-(+)-Bay K 8644 (Antagonist):
-
Pre-contract the arterial rings with a stable concentration of a vasoconstrictor that relies on L-type calcium channel activity (e.g., high KCl).
-
Add cumulative concentrations of (R)-(+)-Bay K 8644 to the bath and record the relaxation (decrease in tension).
-
-
Data Analysis: Construct concentration-response curves and calculate EC50 (for agonist) or IC50 (for antagonist) values.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of the Bay K 8644 enantiomers to their receptor site on the L-type calcium channel.
Objective: To determine the dissociation constant (Kd) of [3H]-labeled Bay K 8644 enantiomers or the inhibitory constant (Ki) of unlabeled enantiomers in competition with a labeled dihydropyridine.
Materials:
-
Tissue homogenates or cell membranes rich in L-type calcium channels (e.g., from cardiac muscle or brain).
-
Radiolabeled dihydropyridine (e.g., --INVALID-LINK---(-)-Bay K 8644 or [3H]nitrendipine).
-
Unlabeled (R)-(+)- and (S)-(-)-Bay K 8644.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare membrane fractions from the tissue of interest by homogenization and centrifugation.
-
Saturation Binding (to determine Kd of a labeled enantiomer):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled Bay K 8644 enantiomer.
-
Include a parallel set of tubes with an excess of an unlabeled dihydropyridine to determine non-specific binding.
-
-
Competition Binding (to determine Ki of unlabeled enantiomers):
-
Incubate a fixed amount of membrane protein with a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine) and increasing concentrations of unlabeled (R)-(+)- or (S)-(-)-Bay K 8644.
-
-
Incubation: Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax (receptor density).
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and use a suitable model (e.g., the Cheng-Prusoff equation) to calculate the Ki.
-
Conclusion
The enantiomers of Bay K 8644 provide a powerful example of stereoselectivity in pharmacology. The (S)-(-)-enantiomer is a potent L-type calcium channel agonist, while the (R)-(+)-enantiomer is an antagonist. This clear dichotomy in their biological activity makes them invaluable tools for dissecting the physiological and pathophysiological roles of L-type calcium channels. For researchers in academia and industry, a thorough understanding of these enantiomer-specific effects, coupled with the appropriate experimental methodologies, is essential for advancing our knowledge of calcium channel function and for the development of new, more specific therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bay K 8644, a dihydropyridine calcium agonist, augments vasoconstrictor responses to endogenous and exogenous noradrenaline in the peripheral vasculature of the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The optical isomers of the 1,4-dihydropyridine BAY K 8644 show opposite effects on Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the (R)-(+)-Bay-K-8644 Binding Site on CaV1.x Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding site for the L-type calcium channel antagonist, (R)-(+)-Bay-K-8644, on CaV1.x channels. We will delve into the structural basis of this interaction, present quantitative binding data, and detail the experimental methodologies used to elucidate this critical drug-channel interface.
Introduction: The Significance of the this compound Binding Site
Voltage-gated calcium channels of the CaV1.x family, also known as L-type calcium channels, are fundamental to a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their modulation by small molecules has been a cornerstone of cardiovascular medicine for decades. The 1,4-dihydropyridine (DHP) Bay-K-8644 is a chiral compound, with its enantiomers exhibiting opposing effects on channel function. The (S)-(-)-enantiomer is a potent channel agonist, while the (R)-(+)-enantiomer acts as an antagonist, making this pair of molecules an invaluable tool for probing the mechanisms of channel gating and drug interaction.[1] Understanding the precise binding site of this compound is crucial for the rational design of new and more selective CaV1.x channel modulators.
Structural Determinants of the this compound Binding Pocket
High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have provided unprecedented insight into the architecture of the this compound binding site.
The binding pocket for this compound is located within a fenestration of the channel's pore-forming α1 subunit, specifically at the interface between homologous domains III and IV.[2] This pocket is primarily formed by the transmembrane helices IIIS5, IIIS6, and IVS6.
Key Interacting Amino Acid Residues:
Analysis of the cryo-EM structure of rabbit CaV1.1 in complex with this compound (PDB ID: 7JPW), along with extensive site-directed mutagenesis studies, has identified several key amino acid residues that are critical for high-affinity binding. These residues are primarily located on the faces of the IIIS6 and IVS6 alpha-helices.
Quantitative Binding Data
The binding affinity of this compound to CaV1.x channels has been characterized using various techniques, most notably radioligand binding assays. The data reveals high-affinity interactions, although values can vary depending on the specific CaV1.x subtype, tissue preparation, and experimental conditions.
| Ligand | Channel/Tissue | Assay Type | Affinity (Kd/Ki/IC50) | Reference |
| This compound | L-type Ca2+ channels | Functional (blocker) | - | [1] |
| --INVALID-LINK---Bay-K-8644 | Rabbit ventricular microsomes | Radioligand Binding | Kd: 2-3 nM | [3] |
| --INVALID-LINK---Bay-K-8644 | Guinea pig brain synaptosomes | Radioligand Binding | Kd: 2-3 nM | [3] |
| (±)-Bay-K-8644 | L-type Ca2+ channels | Functional (activator) | EC50: 17.3 nM | [4][5][6] |
| (-)-Bay-K-8644 | Cardiac Ca2+ channels | Electrophysiology | Kd: 4.3 nM |
Experimental Protocols
The elucidation of the this compound binding site has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.
Cryo-Electron Microscopy (Cryo-EM) of CaV1.x in Complex with this compound
Caption: Workflow for determining the cryo-EM structure of CaV1.x with this compound.
Methodology:
-
Protein Expression and Purification:
-
Co-express the α1, β, and α2δ subunits of the desired CaV1.x channel in a suitable expression system (e.g., HEK293 cells).
-
Isolate cell membranes and solubilize the channel complex using a mild detergent (e.g., digitonin or GDN).
-
Purify the channel complex using affinity chromatography (e.g., Strep-Tactin or FLAG affinity).
-
-
Complex Formation:
-
Incubate the purified and detergent-solubilized CaV1.x channel with a molar excess of this compound for a specified time to ensure binding saturation.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the channel-ligand complex to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane to vitrify the sample.
-
-
Data Acquisition and Processing:
-
Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.
-
Perform 2D classification to select for high-quality particle images.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution electron density map.
-
Build and refine an atomic model of the CaV1.x-(R)-(+)-Bay-K-8644 complex into the cryo-EM density map.
-
Radioligand Binding Assay
Caption: Workflow for radioligand binding assays to determine binding affinity. *Note: A radiolabeled antagonist like [3H]-(+)-PN200-110 is typically used in competition assays with unlabeled this compound.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the CaV1.x channel of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled DHP antagonist (e.g., [3H]-(+)-PN200-110).
-
For competition assays, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled DHP.
-
Incubate at a defined temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation assays, or the inhibitory constant (Ki) for competition assays.
-
Site-Directed Mutagenesis and Electrophysiological Analysis
Caption: Workflow for site-directed mutagenesis and electrophysiological analysis.
Methodology:
-
Generation of Mutant Channels:
-
Introduce point mutations into the cDNA of the CaV1.x α1 subunit using PCR-based site-directed mutagenesis.
-
Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.
-
-
Heterologous Expression:
-
Co-transfect a suitable cell line (e.g., tsA-201 cells) with the cDNAs for the wild-type or mutant α1 subunit, along with the β and α2δ subunits.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from the transfected cells 24-48 hours post-transfection.
-
Record ionic currents through the expressed channels in response to voltage steps.
-
Apply this compound to the bath solution and record its effect on the channel's gating properties (e.g., current amplitude, voltage-dependence of activation and inactivation).
-
-
Data Analysis:
-
Compare the effects of this compound on the mutant channels to its effects on the wild-type channel to determine the importance of the mutated residue for drug binding and action.
-
Conclusion
The binding site of this compound on CaV1.x channels is a well-defined pocket at the interface of domains III and IV, formed by key residues in the IIIS5, IIIS6, and IVS6 transmembrane segments. The detailed structural and functional understanding of this interaction, garnered through techniques like cryo-EM, radioligand binding, and site-directed mutagenesis, provides a robust framework for the development of next-generation L-type calcium channel modulators with improved specificity and therapeutic profiles. This guide serves as a foundational resource for researchers aiming to further explore and exploit this critical drug target.
References
- 1. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 2. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific binding of a calcium channel activator, [3H]BAY k 8644, to membranes from cardiac muscle and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Pharmacological Profile and Selectivity of (R)-(+)-Bay-K-8644
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of (R)-(+)-Bay-K-8644, a dihydropyridine derivative that acts as a modulator of L-type calcium channels. This document details its mechanism of action, binding affinity, and functional effects, with a focus on its selectivity. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.
Core Pharmacological Profile
This compound is the dextrorotatory enantiomer of the racemic mixture Bay K 8644. Unlike its counterpart, the (S)-(-)-enantiomer which acts as a potent L-type Ca2+ channel agonist, this compound functions as an L-type Ca2+ channel antagonist, or blocker.[1][2] This antagonistic action results in negative inotropic and vasodilatory effects in vivo. The opposing effects of the two enantiomers highlight the stereospecificity of the dihydropyridine binding site on the L-type calcium channel.[2][3]
Mechanism of Action
This compound exerts its pharmacological effects by binding to the α1 subunit of L-type voltage-gated calcium channels.[3] This binding inhibits the influx of Ca2+ into cells, which is a critical step in various physiological processes, including muscle contraction and neurotransmitter release.[2] The inhibitory effect of this compound on L-type calcium channels has been demonstrated in various cell types, including cardiac myocytes and smooth muscle cells.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the calcium signaling pathway. By blocking L-type calcium channels, it prevents the initial influx of extracellular calcium that is necessary to trigger further calcium release from intracellular stores, such as the sarcoplasmic reticulum in muscle cells, a process known as calcium-induced calcium release.
References
An In-depth Technical Guide on the Effects of (R)-(+)-Bay-K-8644 on Intracellular Calcium Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bay-K-8644 is one of the two enantiomers of the dihydropyridine compound Bay K 8644. While the racemic mixture, (±)-Bay K 8644, and the (S)-(-)-enantiomer are known as potent agonists of L-type voltage-gated calcium channels (L-VGCCs), the (R)-(+)-enantiomer exhibits opposing effects, acting as an L-type calcium channel blocker. This stereoselectivity makes the Bay K 8644 isomers valuable tools for studying the structure and function of L-VGCCs and their role in calcium signaling. This technical guide provides a comprehensive overview of the effects of this compound on intracellular calcium concentration, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action: this compound as an L-type Calcium Channel Antagonist
This compound exerts its effects by binding to the α1 subunit of the L-type voltage-gated calcium channel, the main pore-forming subunit. Unlike its agonistic (S)-(-)-counterpart which stabilizes the open state of the channel, the (R)-(+)-enantiomer preferentially binds to and stabilizes the closed or inactivated state of the channel. This action inhibits the influx of extracellular calcium into the cell upon membrane depolarization, thereby leading to a decrease in the intracellular calcium concentration that would otherwise be mediated by L-VGCCs. This antagonistic action results in negative inotropic and vasodilatory effects in vivo.
The signaling pathway for this compound's inhibitory effect on intracellular calcium is a direct consequence of its interaction with the L-type calcium channel.
Figure 1: Signaling pathway of this compound as an L-type calcium channel antagonist.
Quantitative Data
The inhibitory effect of this compound on L-type calcium channels has been quantified in electrophysiological studies. In contrast, the racemic mixture and the (S)-(-)-enantiomer demonstrate agonistic properties, leading to an increase in intracellular calcium. The following tables summarize the available quantitative data for the different forms of Bay K 8644.
Table 1: Antagonistic Effects of this compound
| Parameter | Value | Cell Type/Preparation | Comments |
| IC50 | 975 nM | Guinea pig gastric antrum myocytes | Inhibition of Ba²+ currents (IBa) through L-type Ca²+ channels.[1] |
Table 2: Agonistic Effects of Racemic (±)-Bay K 8644 and (S)-(-)-Bay K 8644
| Compound | Parameter | Value | Cell Type/Preparation | Comments |
| (±)-Bay K 8644 | EC50 | 17.3 nM | Not specified | L-type Ca²+ channel activation.[2][3][4][5] |
| (±)-Bay K 8644 | ED50 (fast component) | ~21 nM | GH3 clonal rat pituitary cells | Enhancement of the fast component of L-type Ca²+ channel current.[6][7] |
| (±)-Bay K 8644 | ED50 (slow component) | ~74 nM | GH3 clonal rat pituitary cells | Enhancement of the slow component of L-type Ca²+ channel current.[6][7] |
| (±)-Bay K 8644 | Increase in Ca²+ influx | From 12 to 17 µmol·kg⁻¹·min⁻¹ | Rabbit aortic smooth muscle | Measured at 5 mM K⁺.[8] |
| (±)-Bay K 8644 | Increase in Ca²+ spark frequency | 466 ± 90% of control | Ferret ventricular myocytes | At a concentration of 100 nmol/L.[9] |
| (-)-Bay K 8644 | KD | 4.3 nM | Atrial myocytes | Determined from the drug-induced slow component of tail current.[10] |
Experimental Protocols
The effects of this compound on intracellular calcium concentration are primarily studied using two key techniques: whole-cell patch-clamp electrophysiology to measure ion channel currents directly, and fluorescence microscopy with calcium-sensitive dyes like Fura-2 AM to measure changes in intracellular calcium concentration.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on L-type calcium channel currents in isolated cells, such as cardiomyocytes or neurons.
1. Cell Preparation:
-
Isolate cells of interest (e.g., ventricular myocytes, dorsal root ganglion neurons) using established enzymatic digestion and mechanical dispersion protocols.
-
Plate the isolated cells on glass coverslips and allow them to adhere for a few hours before recording.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. Barium (e.g., 10 mM BaCl₂) can be used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 130 Cesium Methanesulfonate, 20 Tetraethylammonium Chloride, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Tris-ATP, 0.3 Tris-GTP. Adjust pH to 7.2 with CsOH. Cesium and TEA are used to block potassium channels.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in a recording chamber on an inverted microscope.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV. To inactivate sodium channels, a prepulse to -40 mV can be applied before the test pulse.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., 200 ms pulses to 0 mV) at regular intervals (e.g., every 10 seconds).
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the current traces before, during, and after drug application to determine the extent of inhibition.
4. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Generate dose-response curves by plotting the percentage of current inhibition as a function of the this compound concentration to determine the IC50 value.
Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
Protocol 2: Fura-2 AM Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration in a population of cells or in single cells in response to stimuli and the application of this compound.
1. Reagent Preparation:
-
Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Recording Buffer (e.g., HBSS): Prepare Hank's Balanced Salt Solution containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.8 MgSO₄, 0.4 KH₂PO₄, 0.3 Na₂HPO₄, 5.5 glucose, and 20 HEPES. Adjust pH to 7.4.
2. Cell Loading:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Wash the cells twice with the recording buffer.
-
Prepare the loading solution by diluting the Fura-2 AM stock solution in the recording buffer to a final concentration of 1-5 µM. The addition of a mild surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
After incubation, wash the cells with the recording buffer for at least 30 minutes to allow for the de-esterification of the Fura-2 AM within the cells.
3. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Acquire baseline fluorescence ratio (F340/F380) images over time.
-
To test the inhibitory effect of this compound, first stimulate the cells with a depolarizing agent (e.g., high extracellular K⁺) or an L-type channel agonist like (S)-(-)-Bay K 8644 to induce calcium influx.
-
After observing a stable increase in intracellular calcium, perfuse the chamber with the recording buffer containing the desired concentration of this compound.
-
Continue to acquire ratio images to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each ROI over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the ratio to absolute calcium concentrations, although this requires calibration.
-
Quantify the inhibitory effect of this compound by comparing the peak calcium response to the stimulus before and after the application of the compound.
Figure 3: Experimental workflow for Fura-2 AM calcium imaging.
Conclusion
This compound is a selective antagonist of L-type voltage-gated calcium channels, acting as a valuable pharmacological tool to investigate calcium signaling pathways. Its inhibitory effects on intracellular calcium concentration can be robustly quantified using techniques such as whole-cell patch-clamp electrophysiology and Fura-2 AM calcium imaging. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively study the impact of this compound and other potential L-type channel modulators on cellular calcium homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 5. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]
- 6. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Ca agonist Bay K8644 on 45Ca influx and net Ca uptake into rabbit aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(+)-Bay-K-8644: A Technical Guide to its Role in Elucidating Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bay-K-8644 is a dihydropyridine derivative that has played a pivotal, albeit complex, role in the study of calcium signaling. While its racemic mixture, (±)-Bay K 8644, is widely recognized as a potent L-type calcium channel agonist, the individual stereoisomers possess distinct and opposing pharmacological activities. This technical guide focuses on the (R)-(+)-enantiomer of Bay-K-8644, detailing its function as a calcium channel inhibitor and its utility as a research tool to dissect the intricate mechanisms of calcium-dependent cellular processes. This document provides an in-depth overview of its mechanism of action, applications in various experimental models, and detailed protocols for its use.
Core Concepts: Stereochemistry and Mechanism of Action
Bay K 8644 exists as a racemic mixture of two enantiomers: (S)-(-)-Bay-K-8644 and this compound. It is crucial to distinguish between these isomers as they exhibit opposite effects on L-type calcium channels. The (S)-(-)-enantiomer is a potent agonist that promotes channel opening and increases calcium influx. In stark contrast, the This compound enantiomer acts as a weak L-type calcium channel antagonist, inhibiting calcium currents.[1] This antagonistic action, though less potent than its agonistic counterpart, provides a valuable tool for investigating the physiological consequences of L-type calcium channel blockade. The racemic mixture, (±)-Bay K 8644, generally exhibits agonist effects due to the higher potency of the (S)-(-)-enantiomer.[2]
The primary molecular target of this compound is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.x). By binding to the dihydropyridine receptor on this subunit, it stabilizes the channel in a closed or inactivated state, thereby reducing the influx of extracellular calcium into the cell.
Applications in Calcium Signaling Research
The unique properties of this compound make it a valuable pharmacological tool for studying a wide array of calcium-dependent physiological processes.
Excitation-Contraction Coupling
In cardiac and skeletal muscle, the influx of calcium through L-type calcium channels is a critical trigger for muscle contraction. Studies have utilized Bay K 8644 to investigate the intricate process of excitation-contraction (E-C) coupling. For instance, research in ferret ventricular myocytes has shown that Bay K 8644 can decrease the efficacy of calcium current in inducing sarcoplasmic reticulum (SR) calcium release, suggesting an alteration in the state of the SR Ca2+ release channel (ryanodine receptor) upon dihydropyridine binding.[3][4] While many of these studies used the racemic mixture, understanding the antagonistic effects of the (R)-(+)-enantiomer is key to fully interpreting these results. In some experimental conditions, Bay K 8644 has been observed to deplete SR calcium stores, further impacting E-C coupling.[5]
Neurotransmitter and Hormone Secretion
The secretion of neurotransmitters and hormones is a calcium-dependent process. This compound can be used to probe the role of L-type calcium channels in these events. For example, studies in PC12 cells, a model for neuronal differentiation and transmitter release, have shown that Bay K 8644 can facilitate the calcium-dependent release of norepinephrine.[6] Conversely, the antagonistic action of the (R)-(+)-enantiomer can be used to inhibit these processes. In pituitary cells, the enantiomers of Bay K 8644 have demonstrated opposing effects on prolactin secretion and synthesis, with the (+)-enantiomer inhibiting these functions.[1] Similarly, Bay K 8644 has been shown to modulate the secretion of calcitonin and parathyroid hormone, highlighting the role of L-type calcium channels in endocrine signaling.[7][8] The channel agonist has also been shown to stimulate the secretion of adrenocorticotropin (ACTH) from AtT-20 cells.[9]
Neuronal Excitability and Plasticity
L-type calcium channels are involved in regulating neuronal firing patterns, synaptic plasticity, and gene expression. The racemic mixture of Bay K 8644 has been shown to increase the release of acetylcholine at the neuromuscular junction.[10] It has also been implicated in modulating neuronal survival, with complex effects on excitotoxicity.[11] Recent studies have even explored the role of L-type calcium channels in depressive-like behaviors, with Bay K 8644 showing potential therapeutic effects.[12] The antagonistic (R)-(+)-enantiomer can be employed to dissect the specific contributions of L-type channel inhibition to these complex neuronal processes.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Bay K 8644 and its enantiomers from various studies.
| Compound | Parameter | Value | Cell Type/Tissue | Reference |
| (±)-Bay K 8644 | EC50 | 17.3 nM | Mouse vas deferens | [2] |
| (±)-Bay K 8644 | EC50 | ~10 nM | PC 12 cells (for noradrenaline release) | [6] |
| (±)-Bay K 8644 | Ki | 16 nM | PC 12 cell membranes ([3H]nitrendipine binding) | [6] |
| (-)-Bay K 8644 | KD | 4.3 nM | Atrial myocytes | [13] |
| (±)-Bay K 8644 | ED50 (fast component) | ~21 nM | GH3 clonal rat pituitary cells | [14] |
| (±)-Bay K 8644 | ED50 (slow component) | ~74 nM | GH3 clonal rat pituitary cells | [14] |
| (+)-Bay K 8644 | Concentration for inhibition | 0.5 - 5 µM | GH3 and GH4C1 cells (PRL secretion) | [1] |
Table 1: Potency and Binding Affinity of Bay K 8644 and its Enantiomers
| Cell Type | Bay K 8644 Concentration | Effect on L-type Ca2+ Current | Reference |
| Newborn rat ventricular cardiomyocytes (2-day-old) | 1 µM (racemic) | 127 ± 4% increase in current density | [15] |
| Newborn rat ventricular cardiomyocytes (7-day-old) | 1 µM (racemic) | 103 ± 5% increase in current density | [15] |
| Failing human cardiac myocytes | (varied) | Reduced effect compared to non-failing myocytes | [16] |
| Guinea pig myocytes | (varied) | Large increases in current amplitude (up to 295% at 100 nM for S-(-)-enantiomer) | [17] |
| Stem cell-derived cardiomyocytes | (varied) | Highly variable and attenuated responses | [17] |
Table 2: Effects of Bay K 8644 on L-type Calcium Current in Different Cell Types
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound and its racemate to study calcium signaling.
Electrophysiological Recording of L-type Calcium Currents (Patch-Clamp)
Objective: To measure the effect of this compound on L-type calcium channel currents in isolated cells.
Materials:
-
Isolated cells of interest (e.g., cardiomyocytes, neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., Tyrode's solution) containing a charge carrier like Ca2+ or Ba2+
-
Internal pipette solution containing a cesium-based solution to block potassium currents
-
This compound stock solution (in DMSO or ethanol)
Procedure:
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected cell.[18]
-
Hold the cell membrane at a potential where L-type calcium channels are largely inactivated (e.g., -40 mV or -80 mV, depending on the cell type and experimental question).[17]
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of the compound and compare to baseline to determine the extent of inhibition.
-
A concentration-response curve can be generated by applying a range of this compound concentrations.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Objective: To measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cultured cells on glass coverslips or in a 96-well plate
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)[19][20][21][22]
-
Fluorescence microscope or plate reader with appropriate filter sets for the chosen dye
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution)
-
This compound stock solution
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubation with the AM ester form of the dye.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the microscope stage or place the 96-well plate in the reader.
-
Record baseline fluorescence.
-
Apply a stimulus known to increase intracellular calcium (e.g., high potassium solution to induce depolarization).
-
In a separate experiment or after a washout period, pre-incubate the cells with the desired concentration of this compound.
-
Apply the same stimulus and record the fluorescence change.
-
The inhibitory effect of this compound is determined by comparing the calcium transient in its presence to the control condition.
Neurotransmitter/Hormone Secretion Assay
Objective: To determine the effect of this compound on the release of a specific neurotransmitter or hormone from cultured cells.
Materials:
-
Cultured cells that secrete the molecule of interest (e.g., PC12 cells for norepinephrine, pituitary cells for prolactin)
-
Assay kit for quantifying the secreted molecule (e.g., ELISA)
-
Physiological saline solution
-
Depolarizing agent (e.g., high potassium solution)
-
This compound stock solution
Procedure:
-
Plate cells in multi-well plates and grow to the desired confluency.
-
Wash the cells with physiological saline.
-
Pre-incubate the cells with this compound at various concentrations for a defined period.
-
Stimulate secretion by adding the depolarizing agent.
-
After a specific incubation time, collect the supernatant.
-
Quantify the amount of the secreted molecule in the supernatant using the appropriate assay.
-
Compare the amount of secretion in the presence of this compound to control conditions (with and without the depolarizing stimulus) to determine its inhibitory effect.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the study of this compound.
Caption: Opposing effects of Bay K 8644 enantiomers on L-type calcium channels.
Caption: Role of this compound in studying excitation-contraction coupling.
Caption: Experimental workflow for a hormone/neurotransmitter secretion assay.
Conclusion
This compound, through its antagonistic action on L-type calcium channels, serves as a crucial tool for dissecting the multifaceted roles of calcium signaling in cellular physiology. Its ability to selectively inhibit this specific pathway allows researchers to delineate the contributions of L-type calcium channels in processes ranging from muscle contraction and neurotransmission to hormone secretion and gene expression. A thorough understanding of its pharmacology, particularly its stereospecific effects, is essential for the accurate design and interpretation of experiments aimed at unraveling the complexities of calcium-dependent signaling cascades. This guide provides a foundational resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.
References
- 1. Opposing actions of Bay K 8644 enantiomers on calcium current, prolactin secretion, and synthesis in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY K 8644 depresses excitation-contraction coupling in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Agonist of dihydropyridine receptors, BayK8644 depresses excitation-contraction coupling in myocytes of guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,4-dihydropyridine (Bay K 8644) facilitates calcium-dependent [3H]noradrenaline release from PC 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the calcium channel activator BAY-K-8644 on in vitro secretion of calcitonin and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of calcium channel agonist Bay K 8644 on calcitonin secretion from a rat C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of adrenocorticotropin secretion from AtT-20 cells by the calcium channel activator, BAY-K-8644, and its inhibition by somatostatin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAY K 8644 increases release of acetylcholine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-methionine and the L-type Ca2+ channel agonist BAY K 8644 collaboratively contribute to the reduction of depressive-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Bay K 8644 on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
(R)-(+)-Bay-K-8644: An In-depth Technical Guide for Ion Channel Research
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a comprehensive overview of (R)-(+)-Bay-K-8644, a pivotal tool in the study of L-type calcium channels (LTCCs). It details its mechanism of action as a channel antagonist, its application in experimental research, and provides actionable protocols for its use.
Introduction: The Dichotomy of Bay K 8644 Enantiomers
Bay K 8644 is a dihydropyridine compound that exists as a racemic mixture of two enantiomers with strikingly opposite pharmacological effects.[1] While the racemate and the (S)-(-)-enantiomer are potent activators (agonists) of L-type calcium channels, the This compound enantiomer functions as a potent L-type calcium channel blocker (antagonist) .[2][3] This antagonistic action provides researchers with a specific and powerful tool to investigate the physiological and pathophysiological roles of LTCCs.
This guide focuses exclusively on the (R)-(+)-enantiomer as a tool for inhibiting ion channel function, exploring its mechanism, applications, and the experimental protocols necessary for its effective use in a laboratory setting.
Mechanism of Action: L-Type Calcium Channel Antagonism
This compound exerts its effects by binding to the α1 subunit of the L-type calcium channel, the main pore-forming unit of the channel complex. Like other dihydropyridine antagonists, it is thought to bind with high affinity to a specific receptor site on the channel protein. This binding stabilizes the channel in a closed or inactivated state, thereby preventing the influx of Ca²⁺ ions into the cell upon membrane depolarization.
The antagonistic effects of this compound lead to negative inotropic and vasodilatory effects in vivo.[2] Studies on guinea-pig ventricular myocytes have shown that the (R)-(+) enantiomer reduces the maximum charge movement available for channel activation and shifts the channel's availability curve to more negative potentials, consistent with a potent antagonist effect that promotes an inactivated channel state.[4]
Applications in Ion Channel Research
The specificity of this compound as an LTCC antagonist makes it an invaluable tool for:
-
Isolating L-type currents: In cells expressing multiple types of calcium channels, this compound can be used to selectively block L-type channels, allowing researchers to isolate and study the function of other channel subtypes.
-
Studying Excitation-Contraction (E-C) Coupling: By blocking LTCCs, researchers can investigate the precise role of calcium influx through these channels in initiating muscle contraction in cardiac and smooth muscle cells.
-
Investigating Neurotransmitter Release: this compound helps in elucidating the contribution of LTCCs to the depolarization-induced release of neurotransmitters at presynaptic terminals.
-
Validating Agonist Effects: It serves as a crucial control in experiments using the (S)-(-)-agonist enantiomer, confirming that the observed effects are indeed mediated by L-type channel activation and can be reversed by a specific antagonist.
-
Drug Discovery and Screening: It can be used as a reference compound in high-throughput screening assays designed to identify new LTCC modulators.
Quantitative Data
The following table summarizes the known quantitative parameters for Bay K 8644 and its enantiomers. It is important to note that most literature reports the EC₅₀ value for the racemic mixture or the (S)-(-) enantiomer, reflecting their agonist activity. The antagonist potency of the (R)-(+) enantiomer is often characterized through its competitive interaction with agonists or radiolabeled ligands.
| Compound | Parameter | Value | Context/Assay | Reference |
| (±)-Bay K 8644 (Racemate) | EC₅₀ | 17.3 nM | L-type Ca²⁺ channel activation | [1] |
| (±)-Bay K 8644 (Racemate) | IC₅₀ | 1.8 nM | Competitive displacement of [³H]nitrendipine binding in human umbilical artery | [5] |
| (S)-(-)-Bay K 8644 | EC₅₀ | 32 nM | Activation of Ba²⁺ currents (IBa) in gastric myocytes | [3] |
| (S)-(-)-Bay K 8644 | KD | 4.3 nM | Estimated from dose/response on whole-cell Ca²⁺ current in atrial myocytes | [6] |
| (R)-(+)-Bay K 8644 | Effect | L-type Ca²⁺ channel blocker | Negative inotropic and vasodilatory effects in vivo | [2] |
| (R)-(+)-Bay K 8644 | Effect | Shifts Q1 availability curve by -24.6 mV | Charge movement in guinea-pig ventricular myocytes, indicating potent antagonism | [4] |
Experimental Protocols
Protocol 1: Electrophysiological Analysis of LTCC Inhibition
This protocol describes a whole-cell voltage-clamp experiment to measure the inhibitory effect of this compound on L-type calcium currents in a cell line expressing these channels (e.g., HEK293 cells stably expressing Cav1.2) or primary cells like ventricular myocytes.
A. Reagent Preparation:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of Ba²⁺ as the charge carrier helps to isolate currents through calcium channels and enhances the signal.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block outward potassium currents.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. The compound is light-sensitive.
B. Experimental Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology 24-48 hours before the experiment.
-
Establish Whole-Cell Configuration: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution. Using a patch pipette filled with the internal solution, establish a giga-ohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Currents: Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are available for opening. Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit inward Ba²⁺ currents. Record the current-voltage (I-V) relationship under baseline conditions.
-
Apply this compound: Prepare the desired final concentration of this compound (e.g., 1 µM) by diluting the stock solution into the external solution. Perfuse the cell with this solution for 2-5 minutes to allow for equilibration.
-
Record Post-Drug Currents: Repeat the same voltage-step protocol as in step 3 to record the currents in the presence of the antagonist.
-
Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Plot the I-V curves to visualize the reduction in current amplitude. Calculate the percentage of inhibition at the peak of the I-V curve.
Protocol 2: Calcium Imaging to Assess LTCC Blockade
This protocol outlines how to use fluorescence microscopy to visualize the inhibition of depolarization-induced calcium influx by this compound.
A. Reagent Preparation:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Prepare a stock solution of a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM in DMSO.
-
Depolarization Solution: HBSS containing a high concentration of potassium (e.g., 50 mM KCl), with a corresponding reduction in NaCl to maintain osmolarity.
-
This compound Stock Solution: 10 mM stock in DMSO.
B. Experimental Procedure:
-
Cell Plating: Seed cells (e.g., primary neurons or cardiomyocytes) in a glass-bottom imaging dish.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the loading buffer for 30-45 minutes at 37°C. After incubation, wash the cells gently with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Baseline Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire a baseline fluorescence signal.
-
Stimulation and Initial Recording: Perfuse the cells with the high-potassium depolarization solution to open voltage-gated calcium channels. Record the resulting sharp increase in intracellular fluorescence, which corresponds to Ca²⁺ influx.
-
Washout and Incubation: Wash out the high-potassium solution with normal HBSS until the fluorescence signal returns to baseline. Then, incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 5-10 minutes.
-
Post-Inhibition Stimulation: While continuing to record, re-apply the high-potassium depolarization solution (containing this compound).
-
Data Analysis: Measure the peak fluorescence intensity of the calcium transient before and after the application of this compound. The reduction in the peak signal indicates the degree of LTCC blockade.
Signaling Pathway Inhibition
The influx of calcium through LTCCs is a critical upstream event for numerous signaling cascades. By blocking this influx, this compound effectively inhibits these downstream pathways. In excitable cells, this includes processes like gene expression (via CREB phosphorylation), enzyme activation (e.g., CaMKII), and, most directly, the contraction of muscle cells.
Conclusion
This compound is a highly specific and potent antagonist of L-type calcium channels. Its utility in ion channel research stems from its ability to selectively inhibit Ca²⁺ influx, allowing for the precise dissection of LTCC-dependent physiological processes. The clear distinction between its antagonist properties and the agonist effects of its (S)-(-) enantiomer makes the Bay K 8644 racemate and its purified isomers a versatile and indispensable pharmacological toolkit for scientists in physiology, pharmacology, and neuroscience. Proper application, as detailed in the provided protocols, will ensure robust and reproducible results in the investigation of calcium channel function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the enantiomers of BayK 8644 on the charge movement of L-type Ca channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-(+)-Bay-K-8644 in Cell Culture
(R)-(+)-Bay K 8644 is the R-enantiomer of the dihydropyridine Bay K 8644. While its racemate and the (S)-(-)-enantiomer are known as potent L-type Ca²⁺ channel agonists (activators), the (R)-(+)-enantiomer acts as an L-type Ca²⁺ channel blocker (antagonist).[1] This opposing pharmacological activity is critical for experimental design and data interpretation. (R)-(+)-Bay K 8644 exhibits negative inotropic and vasodilatory effects in vivo.[1] In cell culture, it is a valuable tool for investigating the physiological and pathological roles of L-type calcium channels by inhibiting calcium influx.
Key Applications:
-
Neuroscience: Studying the role of L-type calcium channels in neuronal function, development, and excitotoxicity.[1]
-
Cardiovascular Research: Investigating the effects of L-type channel blockade in cardiomyocytes and vascular smooth muscle cells.[2]
-
Stem Cell Biology: Aiding in the differentiation of neural stem and progenitor cells.[1]
-
Immunology: It has been identified as an inhibitor of TMEM176B, inducing IL-1β secretion and caspase-1 activation in dendritic cells.
Compound Properties and Preparation
Proper handling and preparation of (R)-(+)-Bay K 8644 are crucial for reproducible experimental outcomes.
Table 1: Physicochemical Properties of (R)-(+)-Bay K 8644
| Property | Value | Reference |
| Chemical Name | R-(+)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester | [1] |
| Molecular Formula | C₁₆H₁₅F₃N₂O₄ | [1] |
| Molecular Weight | 356.3 g/mol | [1] |
| CAS Number | 98791-67-4 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95-98% | [1] |
| Solubility | DMSO (≤ 140 mM), Absolute Ethanol (≤ 140 mM) | [1] |
| Storage | Solid: -20°C, protect from light. Stock Solution (in DMSO): -20°C, aliquot to avoid freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
(R)-(+)-Bay K 8644 solid (e.g., 1 mg)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of 356.3 g/mol , calculate the volume of DMSO required. To prepare a 10 mM stock solution from 1 mg of solid:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 356.3 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 281 µL
-
-
Aseptically add 281 µL of sterile DMSO to the vial containing 1 mg of (R)-(+)-Bay K 8644.[1]
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[1]
Note: For cell culture applications, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
Opposing Effects of Bay K 8644 Enantiomers
It is essential to understand the distinct actions of the (R)-(+) and (S)-(-) enantiomers of Bay K 8644, as they produce opposite effects on L-type calcium channels.
Caption: Logical relationship of Bay K 8644 enantiomers.
Protocol 2: General Application in Cell Culture
This protocol provides a general workflow for treating adherent cells with (R)-(+)-Bay K 8644.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
(R)-(+)-Bay K 8644 stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the desired growth phase (e.g., 70-80% confluency) at the time of treatment.
-
Preparation of Working Solution:
-
Thaw the (R)-(+)-Bay K 8644 stock solution.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration immediately before use. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell type).
-
Add the medium containing the desired concentration of (R)-(+)-Bay K 8644 or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., minutes for acute signaling studies, hours or days for viability or differentiation assays) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Proceed with the planned assay, such as calcium imaging, viability staining, or protein extraction for western blotting.
(R)-(+)-Bay K 8644 Signaling Pathway
(R)-(+)-Bay K 8644 exerts its effects by directly interacting with and blocking L-type voltage-gated calcium channels located on the cell membrane.
Caption: Signaling pathway of (R)-(+)-Bay K 8644 action.
Protocol 3: Neuronal Differentiation Assay
(R)-(+)-Bay K 8644 has been shown to increase neuronal differentiation from neural stem and progenitor cells (NSCs).[1]
Materials:
-
Mouse NSCs
-
Differentiation medium
-
(R)-(+)-Bay K 8644 stock solution
-
Poly-L-ornithine and laminin-coated plates
-
Antibodies for immunocytochemistry (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes)
Procedure:
-
Cell Plating: Plate postnatal mouse NSCs on poly-L-ornithine/laminin-coated coverslips in a suitable differentiation medium.
-
Treatment: After 24 hours, add (R)-(+)-Bay K 8644 to the medium at a final concentration range of 1-10 µM. Include a vehicle control.
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh medium containing (R)-(+)-Bay K 8644 or vehicle every 2-3 days.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using primary antibodies against neuronal (e.g., β-III tubulin) and glial (e.g., GFAP) markers.
-
Use appropriate fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
-
Analysis: Acquire images using a fluorescence microscope and quantify the percentage of differentiated neurons and astrocytes relative to the total number of cells.
Table 2: Example Concentrations of Bay K 8644 Isomers in Cell Culture
| Isomer / Racemate | Cell Type | Concentration | Observed Effect | Reference |
| (R)-(+)-Bay K 8644 | Mouse Neural Stem Cells | 1-10 µM | Increased neuronal differentiation | [1] |
| (±)-Bay K 8644 | HepG2 (Liver Cancer) | 0.1-10 nM | Promoted cell growth | [3] |
| (±)-Bay K 8644 | HepG2 (Liver Cancer) | 25-100 nM | Stimulated cell death | [3] |
| (S)-(-)-Bay K 8644 | A7r5 Smooth Muscle Cells | 100 nM | Increased whole-cell Ca²⁺ currents | [4] |
| (±)-Bay K 8644 | Rat Dorsal Root Neurons | 5 µM | Potentiated Ca²⁺ channel current | [5] |
| (±)-Bay K 8644 | Alveolar Type II Cells | EC₅₀ ~100 nM | Increased phosphatidylcholine secretion | [6] |
Note: This table includes data for the racemate (±) and the (S)-(-) enantiomer for context, as they are more widely characterized in the literature. Researchers must carefully select the correct isomer for their intended effect (antagonist vs. agonist).
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting a cell-based assay with (R)-(+)-Bay K 8644.
Caption: General experimental workflow for cell culture.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Calcium channel activation in vascular smooth muscle by BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium channel agonist Bay K 8644 promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The agonist effect of Bay K 8644 on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of protein kinase C by 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-py rid ine carboxylic acid methyl ester (Bay K 8644), a calcium channel agonist, in alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-(+)-Bay-K-8644 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-(+)-Bay-K-8644 and its enantiomer in fluorescence microscopy studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key data for effective application in studying L-type calcium channel dynamics.
Introduction
This compound is a dihydropyridine derivative that, along with its enantiomer (S)-(-)-Bay-K-8644 and the racemic mixture (±)-Bay K 8644, serves as a powerful pharmacological tool for modulating L-type calcium channels (LTCCs).[1][2] While not a fluorescent probe itself, its ability to specifically interact with LTCCs makes it invaluable for fluorescence microscopy applications aimed at visualizing and quantifying intracellular calcium (Ca²⁺) dynamics. These studies typically employ fluorescent Ca²⁺ indicators to monitor the effects of Bay K 8644 isomers on Ca²⁺ influx.
It is crucial to distinguish between the isomers, as they exhibit opposite effects:
-
(S)-(-)-Bay-K-8644: Acts as a potent agonist (activator) of L-type calcium channels, promoting channel opening and increasing Ca²⁺ influx.[2]
-
This compound: Functions as an antagonist (blocker) of L-type calcium channels, inhibiting Ca²⁺ influx.
-
(±)-Bay K 8644 (racemate): Generally behaves as an agonist due to the more potent effect of the (S)-(-)-enantiomer.[3]
This document will focus on the application of these compounds in fluorescence microscopy to study cellular processes regulated by L-type calcium channel activity.
Mechanism of Action
Bay K 8644 modulates L-type calcium channels by binding to the dihydropyridine receptor on the α1 subunit of the channel complex.[4] This binding alters the gating kinetics of the channel. The (S)-(-)-agonist enantiomer stabilizes the open state of the channel, leading to prolonged channel openings and a sustained increase in intracellular Ca²⁺ concentration.[3] Conversely, the (R)-(+)-antagonist enantiomer promotes the closed state of the channel, thereby preventing Ca²⁺ influx.
The resulting changes in intracellular Ca²⁺ concentration can be visualized and quantified using fluorescent Ca²⁺ indicators such as Fura-2, Fluo-4, or genetically encoded calcium indicators (GECIs) like GCaMP.
Applications in Fluorescence Microscopy
-
Studying Calcium Signaling Pathways: Investigate the role of L-type calcium channels in various physiological and pathological processes, including muscle contraction, neurotransmitter release, gene expression, and apoptosis.[5]
-
Drug Discovery and Screening: Screen for novel compounds that modulate L-type calcium channel activity by using (S)-(-)-Bay-K-8644 to induce Ca²⁺ influx and then assessing the inhibitory effects of test compounds.
-
Disease Modeling: Characterize alterations in L-type calcium channel function in disease models, such as cardiovascular diseases and neurological disorders.
-
Investigating Excitation-Contraction Coupling: In cardiomyocytes, use (S)-(-)-Bay-K-8644 to induce Ca²⁺ sparks and transients to study the mechanisms of excitation-contraction coupling.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for Bay K 8644 isomers gathered from various experimental systems. Note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Parameter | (S)-(-)-Bay-K-8644 (Agonist) | This compound (Antagonist) | (±)-Bay K 8644 (Racemate/Agonist) | Reference(s) |
| EC₅₀ / IC₅₀ | EC₅₀ ≈ 21 nM (fast component), 74 nM (slow component) for racemic mixture in pituitary cells | IC₅₀ = 58 nM in stem cell-derived cardiomyocytes | EC₅₀ = 17.3 nM | [3][6][7] |
| Typical Working Concentration | 10 nM - 1 µM | 10 nM - 1 µM | 10 nM - 1 µM | [3][7] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) | Soluble in DMSO and Ethanol | [2] |
| Molecular Weight | 356.3 g/mol | 356.3 g/mol | 356.3 g/mol | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of (S)-(-)-Bay-K-8644-Induced Calcium Influx
This protocol describes how to induce and visualize Ca²⁺ influx in cultured cells using the L-type calcium channel agonist (S)-(-)-Bay-K-8644 and a fluorescent Ca²⁺ indicator.
Materials:
-
Cultured cells expressing L-type calcium channels (e.g., HEK293, primary neurons, cardiomyocytes)
-
Glass-bottom imaging dishes
-
(S)-(-)-Bay-K-8644
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)
-
Fluorescence microscope with live-cell imaging capabilities (temperature and CO₂ control)
Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of your chosen Ca²⁺ indicator. For Fluo-4 AM, a typical final concentration is 1-5 µM. To aid in solubilization, first dissolve the Fluo-4 AM in a small amount of DMSO, then dilute in imaging buffer containing 0.02% Pluronic F-127.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove excess dye.
-
Add fresh imaging buffer to the dish and incubate for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Microscopy Setup:
-
Place the imaging dish on the microscope stage. If necessary, use an environmental chamber to maintain 37°C and 5% CO₂.
-
Locate the cells and bring them into focus.
-
Set the appropriate excitation and emission wavelengths for your chosen Ca²⁺ indicator (e.g., for Fluo-4: excitation ~488 nm, emission ~520 nm).
-
Adjust the imaging parameters (exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Baseline Recording:
-
Acquire a baseline fluorescence signal for 1-5 minutes before adding (S)-(-)-Bay-K-8644. This will serve as the control for measuring the change in fluorescence.
-
-
Stimulation with (S)-(-)-Bay-K-8644:
-
Prepare a stock solution of (S)-(-)-Bay-K-8644 in DMSO.
-
Dilute the stock solution in pre-warmed imaging buffer to the desired final concentration (e.g., 100 nM).
-
Carefully add the (S)-(-)-Bay-K-8644 solution to the imaging dish while continuously recording.
-
-
Data Acquisition and Analysis:
-
Continue to record the fluorescence intensity for several minutes after the addition of the agonist to capture the full response.
-
Analyze the data by measuring the change in fluorescence intensity over time in regions of interest (ROIs) drawn around individual cells. The change in fluorescence (ΔF/F₀) is typically calculated, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Protocol 2: Investigating L-type Calcium Channel Blockade with this compound
This protocol can be used to assess the inhibitory effect of this compound or other potential antagonists on L-type calcium channel activity.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Pre-incubation with Antagonist:
-
Before stimulating with the agonist, pre-incubate the cells with this compound at the desired concentration for 10-30 minutes.
-
-
Baseline Recording:
-
Acquire a baseline fluorescence signal for 1-5 minutes.
-
-
Agonist Stimulation:
-
While continuing to record, add the L-type calcium channel agonist (S)-(-)-Bay-K-8644.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence response and compare it to the response obtained in the absence of the antagonist to quantify the inhibitory effect.
-
Visualizations
Caption: Signaling pathway of L-type calcium channel activation by (S)-(-)-Bay-K-8644.
Caption: Experimental workflow for imaging Bay-K-8644-induced calcium influx.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (R)-(+)-Bay-K-8644
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Bay-K-8644 is the R-enantiomer of the dihydropyridine compound Bay-K-8644. While the racemic mixture and the (S)-(-)-enantiomer of Bay-K-8644 are known as potent L-type calcium channel agonists, the (R)-(+)-enantiomer exhibits the opposite effect, acting as an L-type calcium channel blocker.[1][2] This stereospecificity makes this compound a valuable tool for in vitro studies aimed at understanding the physiological and pathological roles of L-type calcium channels and for the screening and characterization of new calcium channel modulators. These application notes provide detailed protocols for key in vitro assays utilizing this compound.
Key Characteristics of this compound:
-
Mechanism of Action: L-type Ca²⁺-channel blocker.[1]
-
Effects: Elicits negative inotropic and vasodilatory effects.[1]
-
Molecular Weight: 356.3 g/mol
-
Solubility: Soluble in DMSO and ethanol.
Data Presentation
The inhibitory effects of this compound on L-type calcium channels can be quantified in various cell types. The following table summarizes key quantitative data for this compound and its counterparts for comparative purposes.
| Compound | Assay Type | Cell Line/Tissue | Key Parameter | Value | Reference |
| This compound | Patch Clamp | Stem cell-derived cardiomyocytes | IC₅₀ | 58 nM | [3] |
| (S)-(-)-Bay-K-8644 | Patch Clamp | Gastric myocytes | EC₅₀ (for Ba²⁺ currents) | 32 nM | [2] |
| (±)-Bay K 8644 (racemate) | Functional Assay | Isolated field-stimulated mouse vas deferens | EC₅₀ | 17.3 nM | [4][5] |
| (±)-Bay K 8644 (racemate) | Patch Clamp | GH3 clonal rat pituitary cells (fast component) | ED₅₀ | ~21 nM | [6] |
| (±)-Bay K 8644 (racemate) | Patch Clamp | GH3 clonal rat pituitary cells (slow component) | ED₅₀ | ~74 nM | [6] |
Signaling Pathway of this compound
This compound exerts its effects by binding to the α1 subunit of the L-type calcium channel, stabilizing it in a closed or inactivated state. This prevents the influx of extracellular calcium into the cell upon membrane depolarization, leading to downstream physiological effects such as muscle relaxation and inhibition of secretion.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring L-type Ca²⁺ Channel Inhibition
This protocol allows for the direct measurement of the inhibitory effect of this compound on L-type calcium channel currents.
Experimental Workflow:
Materials:
-
Cells: HEK293 cells stably expressing the human CaV1.2 channel, primary cardiomyocytes, or neurons.
-
External Solution (in mM): 120 NMDG, 5 CsCl, 1 MgCl₂, 10 Glucose, 10 HEPES, 20 CaCl₂ (or BaCl₂ as a charge carrier), pH 7.4 with HCl.
-
Internal Solution (in mM): 87 Cs-aspartate, 20 CsCl, 1 MgCl₂, 5 MgATP, 0.1 Na₂GTP, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.
-
This compound stock solution: 10 mM in DMSO.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips at a low density 24-48 hours before the experiment to ensure isolated single cells for patching.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to establish the whole-cell configuration.
-
Baseline Recording: Hold the cell at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds. Record stable baseline currents for at least 3-5 minutes.
-
Drug Application: Prepare serial dilutions of this compound in the external solution from the 10 mM stock. Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Washout: After recording the effect of the highest concentration, perfuse the chamber with the control external solution to observe the reversibility of the block.
-
Data Analysis: Measure the peak inward current at each concentration of this compound. Normalize the current to the baseline amplitude and plot the concentration-response curve. Fit the data with a Hill equation to determine the IC₅₀ value.
Vascular Smooth Muscle Relaxation Assay
This assay assesses the vasodilatory properties of this compound on isolated arterial rings.
Experimental Workflow:
Materials:
-
Tissue: Rat thoracic aorta or mesenteric artery.
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.
-
High Potassium Krebs Solution (in mM): 60 KCl, 62.7 NaCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.
-
Phenylephrine stock solution: 10 mM in distilled water.
-
This compound stock solution: 10 mM in DMSO.
-
Organ bath system: With isometric force transducers and data acquisition system.
Protocol:
-
Tissue Preparation: Euthanize a rat according to approved ethical protocols. Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit solution. Clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Equilibrate the tissues for 60-90 minutes under a basal tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Contract the arterial rings by replacing the normal Krebs-Henseleit solution with high potassium Krebs solution or by adding a submaximal concentration of phenylephrine (e.g., 1 µM). Allow the contraction to reach a stable plateau.
-
Drug Application: Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and determine the EC₅₀ for relaxation.
Inhibition of Hormone Secretion Assay (e.g., Insulin from Pancreatic Islets)
This protocol is designed to measure the inhibitory effect of this compound on the secretion of hormones that is dependent on L-type calcium channel activity.
Experimental Workflow:
Materials:
-
Pancreatic islets: Isolated from mice or rats.
-
Krebs-Ringer Bicarbonate (KRB) buffer: Supplemented with HEPES and bovine serum albumin (BSA).
-
Glucose solutions: Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) in KRB buffer.
-
This compound stock solution: 10 mM in DMSO.
-
ELISA kit: For the specific hormone to be measured (e.g., insulin).
-
Incubator and microplate reader.
Protocol:
-
Islet Preparation: Isolate pancreatic islets from mice or rats using collagenase digestion. Culture the islets for 24-48 hours before the experiment.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per tube) in KRB buffer containing low glucose for 60 minutes at 37°C to allow them to reach a basal state of secretion.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:
-
Low glucose (basal control)
-
High glucose (stimulated control)
-
High glucose + varying concentrations of this compound
-
-
Incubation: Incubate the islets for 60 minutes at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each tube. The supernatant contains the secreted hormone.
-
Hormone Measurement: Measure the concentration of the hormone in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the hormone secretion in the presence of this compound as a percentage of the secretion stimulated by high glucose alone. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value if a dose-response is performed.
References
- 1. Calcium channel activation in vascular smooth muscle by BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glucose-induced insulin secretion by calcium channel blocking drugs in-vitro but not in-vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The agonist effect of Bay K 8644 on neuronal calcium channel currents is promoted by G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing (R)-(+)-Bay-K-8644 stock solutions and working concentrations
Application Notes and Protocols for (R)-(+)-Bay-K-8644
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the R-enantiomer of the dihydropyridine derivative Bay-K-8644. While the racemic mixture, (±)-Bay K-8644, and the (S)-(-)-enantiomer are known as potent L-type Ca2+ channel agonists, the (R)-(+)-enantiomer acts as an L-type Ca2+-channel blocker.[1] This opposing activity makes it a critical tool for dissecting the specific roles of L-type calcium channels in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for use in research settings.
Mechanism of Action
This compound is a negative modulator of L-type voltage-gated calcium channels. Unlike its S-enantiomer which stabilizes the open state of the channel, the R-enantiomer is understood to favor the closed or inactivated state, thereby reducing the influx of Ca2+ into the cell upon membrane depolarization. This results in negative inotropic and vasodilatory effects in vivo. The precise molecular interactions with the channel protein are complex and can be influenced by the membrane potential.[2]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₃N₂O₄ | [3] |
| Molecular Weight | 356.30 g/mol | [3] |
| Appearance | Yellow to dark yellow powder | [4] |
| Melting Point | 168-170 °C | [4] |
| Purity | ≥98% (HPLC) |
Solubility Data
It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent. The use of freshly opened, anhydrous solvents is recommended, especially for DMSO which is hygroscopic.[3][5]
| Solvent | Maximum Concentration | Comments |
| DMSO | 35.63 mg/mL (~100 mM) | |
| Ethanol | 35.63 mg/mL (~100 mM) | |
| Water | Insoluble | [3][6] |
| Aqueous Buffers | Sparingly soluble | For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer.[7] |
Recommended Storage Conditions
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[7] |
| Stock Solution in DMSO or Ethanol | -80°C | 1 year[3] |
| -20°C | 1 month[3][5] | |
| Aqueous Working Solutions | 4°C | Not recommended for storage; prepare fresh daily.[7] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1][5]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 356.30 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.
-
Solvent Addition: To prepare a 10 mM stock solution, calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 356.30 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 280.66 µL
-
Carefully add 280.66 µL of anhydrous DMSO to the tube containing the compound.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][5]
Preparation of Working Concentrations for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired physiological buffer (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final working solution, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 with sterile cell culture medium or buffer.
-
Final Dilution: Prepare the final working concentration by diluting the stock or intermediate solution into the cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock:
-
Dilute the stock solution 1:10,000 in the culture medium. For 1 mL of working solution, add 0.1 µL of the 10 mM stock solution.
-
To make this more practical, a serial dilution is recommended. For instance, prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of medium. Then, add 10 µL of the 100 µM intermediate to 990 µL of medium to achieve a final concentration of 1 µM.
-
-
Mixing and Application: Gently mix the final working solution by pipetting or inverting the tube. Add the working solution to the cell culture or experimental system. It is important to also treat a set of cells with the same final concentration of the vehicle (e.g., 0.1% DMSO) as a control.
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your system.
| Application | Typical Concentration Range | Notes |
| In vitro cell-based assays | 10 nM - 10 µM | The EC₅₀ for the racemic mixture as an agonist is 17.3 nM.[3][5] The antagonistic effects of the (R)-(+)-enantiomer may require different concentrations. |
| Electrophysiology | 100 nM - 1 µM | Used to study effects on ion channel kinetics.[9] |
| In vivo studies (rats) | 10 µg/kg - 100 µg/kg | These doses are for the racemic mixture and may need to be adjusted for the pure (R)-(+)-enantiomer.[3] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Modulation of L-type calcium channels by Bay-K-8644 enantiomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ≥97.5% (HPLC), Calcium channel agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bay K8644 - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]
- 9. Effects of Bay K 8644 on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-(+)-Bay-K-8644 in Smooth Muscle Contraction Studies
(R)-(+)-Bay-K-8644 is a potent L-type calcium channel agonist widely utilized in physiological and pharmacological research to investigate the mechanisms of smooth muscle contraction. As a dihydropyridine derivative, it selectively binds to and stabilizes the open state of voltage-gated L-type Ca2+ channels, leading to an increased influx of extracellular calcium (Ca2+) into the smooth muscle cell. This elevation in intracellular Ca2+ is the primary trigger for the cascade of events culminating in muscle contraction, making this compound an invaluable tool for studying excitation-contraction coupling in various smooth muscle tissues.
These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound enhances smooth muscle contraction by directly activating L-type Ca2+ channels. The influx of Ca2+ through these channels leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the regulatory myosin light chain (MLC). This phosphorylation event is a critical step that enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction. The contractile response induced by this compound is dependent on the presence of extracellular calcium and can be potentiated by depolarizing agents such as high concentrations of potassium (K+).
Quantitative Data
The following table summarizes the quantitative data for this compound in various smooth muscle preparations.
| Parameter | Value | Tissue/Cell Type | Conditions | Reference |
| EC50 | 12.8 nM | Human umbilical artery | --- | [1] |
| EC50 | 17.3 nM | Mouse vas deferens | Isolated field-stimulated | [2][3] |
| IC50 | 1.8 nM | Human umbilical artery microsomes | [3H]nitrendipine binding assay | [1] |
| Concentration for sustained force | 100 nM | Swine carotid artery | --- | [4] |
| Concentration for increased K+ induced contraction | 10⁻⁷ M | Rat aorta | --- | [5] |
| IBa density increase with 1 µM Bay K 8644 | From -4.1 to -14.0 pA/pF | Mouse tibialis artery smooth muscle cells | --- | [6][7] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Protocols
Protocol 1: Isometric Contraction Measurement in Isolated Vascular Smooth Muscle Rings
This protocol describes the measurement of isometric contraction in isolated arterial rings, a common method to assess the effects of this compound on vascular smooth muscle.
Materials:
-
Isolated arterial segments (e.g., rat tail artery, swine carotid artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
High potassium (K+) Krebs solution (e.g., 80 mM KCl, by equimolar substitution of NaCl with KCl)
-
This compound stock solution (e.g., 10 mM in ethanol or DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of adhering connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.
-
-
Mounting:
-
Mount the arterial rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g, depending on the vessel).
-
During equilibration, replace the bath solution every 15-20 minutes.
-
To check for viability, contract the rings with a high K+ solution. A robust and stable contraction indicates healthy tissue.
-
Wash the rings with Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Experimentation:
-
To study the direct effect of this compound, pre-depolarize the tissue with a sub-maximal concentration of K+ (e.g., 15-25 mM) to increase the sensitivity of L-type Ca2+ channels.[8]
-
Once a stable baseline is achieved in the depolarizing solution, add cumulative concentrations of this compound to the organ bath.
-
Record the contractile response until a plateau is reached for each concentration.
-
To investigate the inhibitory effects of Ca2+ channel blockers, pre-incubate the tissue with an antagonist (e.g., nifedipine, verapamil) before adding this compound.[8][9]
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by high K+ solution.
-
Construct a concentration-response curve and calculate the EC50 value for this compound.
-
Protocol 2: Patch-Clamp Electrophysiology for L-type Ca2+ Channel Current Measurement
This protocol outlines the whole-cell patch-clamp technique to directly measure the L-type Ca2+ channel currents in isolated smooth muscle cells and the effect of this compound.
Materials:
-
Isolated smooth muscle cells
-
Extracellular solution (in mM: 135 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM: 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 5 ATP-Mg; pH 7.2 with CsOH)
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation:
-
Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, papain).
-
-
Patch-Clamp Recording:
-
Place the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Use a glass micropipette filled with the intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Current Measurement:
-
Drug Application:
-
Data Analysis:
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Concluding Remarks
This compound is a cornerstone pharmacological tool for elucidating the role of L-type Ca2+ channels in smooth muscle physiology and pathophysiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Adherence to proper experimental controls, such as the use of specific L-type Ca2+ channel antagonists like nifedipine, is crucial for validating the specificity of the observed effects.[1][8] Researchers should also consider the potential for species- and tissue-specific differences in sensitivity to this compound.
References
- 1. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 4. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 5. Effects of the Ca agonists Bay K 8644 and CGP 28392 on vascular smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Calcium channel activation in vascular smooth muscle by BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of calcium, calcium channel blockers and Bay K 8644 on contractions induced by muscarinic receptor stimulation of isolated bladder muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Endocrine Secretion Using (R)-(+)-Bay-K-8644
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(+)-Bay-K-8644 is a dihydropyridine compound that acts as a potent and specific agonist for L-type voltage-gated calcium channels (L-VGCCs). Unlike its structural analogs, such as nifedipine which blocks these channels, this compound enhances calcium influx by promoting a long-lasting mode of channel gating.[1] This property makes it an invaluable tool for investigating cellular processes that are dependent on calcium entry, particularly stimulus-secretion coupling in endocrine cells. The influx of calcium through L-VGCCs is a critical step in the exocytosis of hormone-containing granules from various endocrine tissues, including pancreatic β-cells, pituitary cells, and adrenal chromaffin cells.[2][3][4] By directly activating these channels, this compound allows researchers to probe the downstream mechanisms of hormone release and to study the role of calcium signaling in endocrine function and dysfunction.
Mechanism of Action
This compound binds to the dihydropyridine receptor on the α1 subunit of L-type calcium channels. This binding stabilizes the channel in an activated state, increasing the probability of channel opening and prolonging the mean open time.[1] The resulting enhanced influx of extracellular Ca²⁺ leads to a rise in the intracellular calcium concentration ([Ca²⁺]i).[5] In endocrine cells, this elevation in [Ca²⁺]i triggers a cascade of events culminating in the fusion of hormone-filled secretory vesicles with the plasma membrane and the subsequent release of their contents into the extracellular space. This process, known as calcium-secretion coupling, is fundamental to the regulation of many physiological processes.[6]
dot
Caption: Signaling pathway of this compound-induced hormone secretion.
Applications in Endocrine Research
This compound has been widely used to study the secretion of a variety of hormones. Below is a summary of its effects on different endocrine systems.
| Hormone | Cell Type / System | This compound Concentration | Observed Effect | Reference |
| Insulin | Isolated mouse pancreatic islets | 0.1 µM (half-maximal) - 1 µM (maximal) | Enhances glucose-stimulated insulin secretion by 80-90%.[2] | [2] |
| Prolactin (PRL) | GH4C1 pituitary cell line | 10 nM - 10 µM | Dose-dependent increase in PRL secretion.[7] | [7] |
| Prolactin, GH, LH | Rat and monkey anterior pituitary cells | 3 µM | 2.9-fold increase in PRL, 2.3-fold in GH, and 1.6-fold in LH release.[8][9] | [8][9] |
| Aldosterone | Isolated rat glomerulosa cells | 10 nM - 1 µM | Markedly enhances K⁺ and Angiotensin II-stimulated aldosterone secretion.[10] | [10] |
| Catecholamines | Adrenal chromaffin cells | Not specified | Activates calcium channels, suggesting a role in catecholamine release.[3] | [3] |
| Calcitonin | Baby rat thyroparathyroids | 10-100 µM | 2- to 4-fold enhancement of calcitonin secretion.[11] | [11] |
| Parathyroid Hormone (PTH) | Baby rat thyroparathyroids | 10-100 µM | Suppresses PTH release by 75-85%.[11] | [11] |
Experimental Protocols
Protocol 1: In Vitro Hormone Secretion Assay
This protocol describes a general procedure for measuring hormone secretion from cultured endocrine cells in response to this compound.
Materials:
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Cultured endocrine cells (e.g., GH4C1 for prolactin, pancreatic islets for insulin)
-
Culture medium appropriate for the cell type
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Krebs-Ringer Bicarbonate (KRB) buffer or similar physiological salt solution
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This compound stock solution (e.g., 10 mM in DMSO)
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Hormone quantification kit (e.g., ELISA or RIA)
-
Multi-well culture plates (e.g., 24-well)
-
CO₂ incubator
Procedure:
-
Cell Plating: Plate cells in multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Gently wash the cells twice with pre-warmed KRB buffer. Add 500 µL of KRB buffer to each well and pre-incubate for 30-60 minutes in a CO₂ incubator to allow cells to equilibrate and to establish a basal secretion rate.
-
Stimulation: Prepare a range of this compound dilutions in KRB buffer from the stock solution. For example, for prolactin secretion, concentrations from 10 nM to 10 µM can be used.[7]
-
Remove the pre-incubation buffer and add 500 µL of the appropriate this compound dilution or control buffer to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) in the CO₂ incubator. The optimal time may vary depending on the cell type and hormone.
-
Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the samples to pellet any detached cells and transfer the clear supernatant to fresh tubes.
-
Hormone Quantification: Measure the hormone concentration in the collected supernatants using an appropriate method like ELISA or RIA, following the manufacturer's instructions.
-
Data Analysis: Normalize the hormone secretion to the total protein content or cell number in each well. Plot the dose-response curve to determine the EC₅₀.
dot
Caption: Experimental workflow for an in vitro hormone secretion assay.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol outlines the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in [Ca²⁺]i in response to this compound.
Materials:
-
Cultured endocrine cells on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
This compound stock solution
-
Fluorescence microscopy system with a ratiometric imaging setup
Procedure:
-
Cell Preparation: Grow cells on glass coverslips suitable for microscopy.
-
Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in physiological salt solution. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: After loading, wash the cells gently with fresh physiological salt solution to remove extracellular dye.
-
Imaging: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with the salt solution to establish a baseline fluorescence signal.
-
Stimulation and Recording: Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm. After establishing a stable baseline, add this compound to the perfusion solution at the desired concentration.
-
Continuously record the fluorescence ratio (F340/F380) to monitor the changes in [Ca²⁺]i.
-
Data Analysis: The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin and EGTA to obtain absolute [Ca²⁺]i values if required.
dot
Caption: Workflow for measuring intracellular calcium changes.
Troubleshooting
-
No response to this compound:
-
Confirm the presence and functionality of L-type calcium channels in your cell model.
-
Check the viability of the cells.
-
Ensure the compound has not degraded. Prepare fresh dilutions for each experiment.
-
The effect of this compound can be dependent on the membrane potential; some depolarization may be required for optimal activity in certain cell types.[12]
-
-
High background secretion:
-
Ensure a sufficient pre-incubation period to establish a stable baseline.
-
Handle cells gently to avoid mechanical stress, which can induce non-specific release.
-
-
Variability between replicates:
-
Ensure consistent cell density and health across all wells.
-
Use precise pipetting techniques.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the role of L-type calcium channels in endocrine secretion. By providing a direct means of activating calcium influx, it allows for detailed investigation of the downstream signaling events that lead to hormone release. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies of endocrine physiology and pathophysiology.
References
- 1. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dihydropyridine derivative, Bay K 8644, enhances insulin secretion by isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridine BAY-K-8644 activates chromaffin cell calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Effect of calcium channel agonist Bay K 8644 on calcitonin secretion from a rat C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-Prolactin Secretion Coupling in Rat Pituitary Lactotrophs Is Controlled by PI4-Kinase Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The calcium agonist Bay K 8644 stimulates secretion from a pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Selective enhancement of angiotensin II- and potassium-stimulated aldosterone secretion by the calcium channel agonist BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the calcium channel activator BAY-K-8644 on in vitro secretion of calcitonin and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the calcium channel agonist, BAY K 8644, on electrical activity in mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-(+)-Bay-K-8644 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of (R)-(+)-Bay-K-8644, along with troubleshooting solutions for common issues encountered during its experimental use.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges related to the solubility and handling of this compound.
1. What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[1] For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO or ethanol is the standard practice.
2. My this compound is not dissolving properly in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
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Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air.[3] Absorbed water can significantly reduce the solubility of the compound. Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.
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Sonication: Gentle sonication can help to break up any clumps of the compound and facilitate its dissolution.[4]
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Gentle Warming: If sonication is not sufficient, you can try warming the solution briefly (e.g., to 37°C).[4] Avoid excessive heat, as it may degrade the compound.
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Ensure Proper Storage of the Compound: The solid compound should be stored at -20°C to maintain its integrity.[1][3]
3. My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some strategies to minimize precipitation:
-
Pre-warm Solutions: Before dilution, pre-warm both your stock solution and the aqueous medium to 37°C to avoid precipitation caused by temperature shock.[4]
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add the required volume of the 1 mM stock to your aqueous medium.[4]
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Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
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Use of Co-solvents for In Vivo Studies: For in vivo experiments, specific formulations using co-solvents like PEG300 and Tween-80 are often necessary to maintain solubility in physiological solutions.[4][5]
4. What is the recommended storage condition for this compound stock solutions?
Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3][5] Store the aliquots at -20°C or -80°C.[3][5] Stock solutions in DMSO are generally stable for at least one month at -20°C and for up to a year at -80°C.[3] It is not recommended to store aqueous solutions for more than one day.[1]
Solubility Data
The following table summarizes the solubility of this compound and its racemic mixture, (±)-Bay-K-8644, in various solvents.
| Compound | Solvent | Maximum Concentration | Reference |
| This compound | DMSO | 35.63 mg/mL (100 mM) | [2] |
| This compound | Ethanol | 35.63 mg/mL (100 mM) | [2] |
| (±)-Bay-K-8644 | DMSO | 50 mg/mL | [1] |
| (±)-Bay-K-8644 | Ethanol | 50 mg/mL | [1] |
| (±)-Bay-K-8644 | Dimethyl Formamide | ~50 mg/mL | [1] |
| (±)-Bay-K-8644 | 1:9 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.563 mg of this compound (Molecular Weight: 356.3 g/mol ).
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes.
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Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Dilute to Final Concentration: Add the required volume of the stock solution to the pre-warmed medium while gently vortexing to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately.
Protocol 3: Preparation of a Formulation for In Vivo Administration
For in vivo studies, a co-solvent formulation is often required to maintain the solubility of this compound in an aqueous vehicle.
-
Prepare Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
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Add Co-solvents Sequentially: In a sterile tube, add the following solvents in the specified order, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
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5% Tween-80
-
45% Saline
-
-
Mix Thoroughly: Vortex the solution thoroughly after the addition of each component.
-
Aid Dissolution (if necessary): If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
-
Use Freshly Prepared: It is recommended to prepare this formulation fresh on the day of use.[5]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
Optimizing (R)-(+)-Bay-K-8644 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of (R)-(+)-Bay-K-8644. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges.
Understanding this compound: A Critical Distinction
It is crucial to distinguish between the enantiomers of Bay K 8644. While the racemic mixture and the (S)-(-)-enantiomer are potent L-type Ca2+ channel agonists, the (R)-(+)-enantiomer of Bay-K-8644 is an L-type Ca2+ channel blocker (antagonist)[1][2]. This guide focuses exclusively on the use of the (R)-(+)-enantiomer as a channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dihydropyridine derivative that acts as a selective antagonist of L-type voltage-gated calcium channels (CaV1.x)[3]. By binding to these channels, it inhibits the influx of calcium ions into the cell, leading to downstream effects such as vasodilation and negative inotropic (weakening the force of muscular contractions) effects in vivo[3].
Q2: What is a typical working concentration for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and specific assay conditions. However, based on available data, a general starting point can be determined. For electrophysiological studies, an IC50 of 58 nM has been reported for the inhibition of Ca2+ channel currents[4]. For other applications, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[5][6]. It is sparingly soluble in aqueous buffers[5].
Stock Solution Preparation:
-
Solvents: DMSO or ethanol are recommended. The solubility in these solvents is approximately 50 mg/mL[5].
-
Procedure: To prepare a stock solution, dissolve the solid this compound in the chosen solvent. For example, to make a 10 mM stock solution in DMSO, dissolve 3.563 mg of this compound in 1 mL of DMSO. It is advisable to purge the solvent with an inert gas before use[5].
-
Storage: Store stock solutions at -20°C for long-term use[5].
Q4: How do I prepare working solutions in cell culture media?
Direct dilution of a concentrated DMSO or ethanol stock solution into aqueous cell culture media can cause precipitation. To avoid this, it is recommended to perform a serial dilution. For example, first, dilute your high-concentration stock into a smaller volume of DMSO or ethanol to create an intermediate stock. Then, add the intermediate stock to your final volume of pre-warmed (37°C) cell culture medium while vortexing to ensure rapid and even distribution. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Data Presentation: In Vitro Efficacy
The following table summarizes the reported inhibitory concentrations of this compound in an electrophysiology assay.
| Assay Type | Cell Type/Tissue | Measurement | Effective Concentration (IC50) | Reference |
| Electrophysiology | Stem cell-derived cardiomyocytes | Ca2+ channel current inhibition | 58 nM | [4] |
Experimental Protocols
Detailed Protocol for Electrophysiological Recording
This protocol is adapted from a study using stem cell-derived cardiomyocytes[4].
1. Cell Preparation:
- Plate cells on glass coverslips suitable for electrophysiological recording.
2. Solution Preparation:
- External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Electrophysiology Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Establish a gigaohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
4. Recording Protocol:
- Continuously perfuse the recording chamber with the external solution.
- Apply depolarizing voltage pulses to elicit Ca2+ channel currents (e.g., 200 ms pulses to 0 mV from a holding potential of -40 mV every 5 seconds).
- Record baseline currents.
- Apply different concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) by adding the diluted stock solution to the external solution. Ensure the final DMSO concentration remains constant and low (e.g., 0.01%).
- Record the inhibition of the Ca2+ channel current at each concentration.
5. Data Analysis:
- Measure the peak inward current at each concentration of this compound.
- Normalize the current to the baseline to determine the percentage of inhibition.
- Plot the concentration-response curve and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long-term down-regulation of dihydropyridine receptors by Bay K 8644 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
preventing (R)-(+)-Bay-K-8644 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of (R)-(+)-Bay-K-8644 to ensure experimental success and prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of L-type voltage-gated calcium channels (CaV1.x)[1]. It is the enantiomer of (S)-(-)-Bay-K-8644, which is an L-type calcium channel activator[1]. The racemic mixture, (±)-Bay K 8644, generally acts as a potent L-type Ca2+ channel activator[2][3]. It's crucial to use the correct stereoisomer for the desired biological effect.
Q2: What is the main cause of this compound degradation?
The primary cause of degradation for this compound, a dihydropyridine derivative, is exposure to light. Photodegradation leads to the oxidation of the dihydropyridine ring into a pyridine ring, resulting in a loss of pharmacological activity. Therefore, it is critical to protect the compound and its solutions from light.
Q3: How should I store the solid compound and its stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[2][4] | Up to 3 years[2] | Protect from light. |
| +4°C[1] | Short-term | Protect from light. | |
| Stock Solution in DMSO or Ethanol | -80°C[2][3] | Up to 2 years[5] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C[2][3][5] | Up to 1 year[5] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as DMSO and ethanol[1][4]. It is practically insoluble in aqueous solutions.
| Solvent | Maximum Concentration |
| DMSO | ≥ 50 mg/mL[6] |
| Ethanol | ≥ 50 mg/mL[6] |
Troubleshooting Guide
Issue 1: I observe precipitation when diluting my DMSO stock solution into aqueous media (e.g., cell culture medium or buffer).
-
Cause: this compound has low solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out of solution.
-
Solution:
-
Use a Gradient Dilution: First, dilute the concentrated DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate solution to the pre-warmed (37°C) aqueous medium dropwise while vortexing or gently mixing. This gradual decrease in solvent strength can help keep the compound in solution.
-
Pre-warm Aqueous Media: Warming the cell culture medium or buffer to 37°C before adding the compound can increase its solubility and prevent precipitation[7].
-
Sonication: If precipitation still occurs, gentle sonication in a water bath can help to redissolve the compound[7].
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Issue 2: My experimental results are inconsistent or show a weaker than expected effect.
-
Cause 1: Compound Degradation. As a light-sensitive compound, this compound may have degraded due to improper storage or handling.
-
Solution: Always store the solid compound and stock solutions protected from light. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
-
Cause 2: Incorrect Stereoisomer. Ensure you are using the (R)-(+)-enantiomer for L-type calcium channel inhibition. The (S)-(-)-enantiomer has the opposite effect.
-
Solution: Verify the identity and purity of your compound from the supplier's certificate of analysis.
-
-
Cause 3: Cellular Health. The physiological state of your cells, including the expression and phosphorylation state of L-type calcium channels, can influence the effect of the compound.
-
Solution: Ensure your cells are healthy and in a consistent state between experiments. Be aware that factors like cell passage number and culture conditions can affect experimental outcomes.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a light-protected environment (e.g., in a room with minimal lighting or using an amber vial).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 356.3 g/mol ), you would add 280.6 µL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected vials and store at -20°C or -80°C.
Protocol 2: Dilution of Stock Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Final Dilution: Pre-warm the cell culture medium to 37°C. Add the required volume of the intermediate or stock solution to the medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the medium.
-
Immediate Use: Use the freshly prepared medium containing this compound immediately for your experiment.
Visualizations
Caption: Photodegradation of this compound.
Caption: Recommended workflow for using this compound in experiments.
Caption: Simplified signaling pathway of this compound.
References
- 1. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]
Technical Support Center: (R)-(+)-Bay-K-8644 Electrophysiology Recordings
Welcome to the technical support center for (R)-(+)-Bay-K-8644 electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
I. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of L-type voltage-gated calcium channels (LTCCs).[1] It is the dextrorotatory enantiomer of the Bay K 8644 racemate. While the racemic mixture and the (S)-(-)-enantiomer are known as LTCC agonists, the (R)-(+)-enantiomer exerts the opposite effect, inhibiting calcium influx through these channels.[1][2]
2. I am seeing an agonistic effect (increase in calcium current) even though I am using this compound. What could be the reason?
This is a common issue that can arise from several sources:
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Impure Enantiomer: The most likely reason is contamination of your this compound stock with the agonistic (S)-(-)-enantiomer. Even a small amount of the (S)-(-)-enantiomer can cause a net agonistic effect due to its high potency. It is crucial to source your compound from a reputable supplier with high enantiomeric purity.
-
Racemic Mixture: You might be unintentionally using the racemic mixture (±)-Bay K 8644, which has a net agonistic effect.[3] Always double-check the product label and certificate of analysis.
-
Off-Target Effects: While selective, at very high concentrations, off-target effects on other channels or cellular processes cannot be entirely ruled out.
3. My recorded currents are unstable after applying this compound. What are the possible causes?
Instability in your recordings can be due to:
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Compound Precipitation: this compound is highly lipophilic and has poor water solubility.[4] If the final concentration of the solvent (e.g., DMSO) in your recording solution is too low, or if the compound is not fully dissolved, it can precipitate and cause unstable recordings. Ensure your stock solution is fully dissolved and the final solvent concentration is appropriate for your preparation.
-
Photodegradation: Dihydropyridines are known to be light-sensitive. Protect your stock solutions and experimental setup from direct light to prevent degradation of the compound, which could lead to inconsistent effects.
-
Run-down of L-type calcium channels: LTCCs can exhibit "run-down," a gradual decrease in channel activity over the course of a whole-cell patch-clamp recording. This is independent of the drug application but can be mistaken for a drug effect. It is essential to establish a stable baseline before drug application and use appropriate internal solutions to minimize run-down.
4. What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and ethanol.[3][4] For long-term storage, it is recommended to store the solid compound at -20°C.[3][5] Stock solutions can be prepared in DMSO and should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.[1]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your electrophysiology recordings with this compound.
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on L-type calcium current. | 1. Inactive Compound: The compound may have degraded due to improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles). | 1. Prepare a fresh stock solution from a new vial of the compound. Protect all solutions from light. |
| 2. Low Channel Activity: The expression or activity of L-type calcium channels in your cell preparation might be too low to detect a significant inhibitory effect. | 2. Use a positive control, such as the (S)-(-)-enantiomer or the racemic mixture, to confirm the presence and responsiveness of L-type calcium channels. | |
| 3. Voltage-Dependence of Block: The inhibitory effect of dihydropyridines can be voltage-dependent.[6][7] Your holding potential or test pulse protocol may not be optimal to observe the block. | 3. Vary the holding potential and the frequency of stimulation. Some dihydropyridines show a higher affinity for the inactivated state of the channel. | |
| Variability in the inhibitory effect between experiments. | 1. Inconsistent Drug Concentration: Inaccurate dilutions or issues with the perfusion system can lead to variability in the final drug concentration reaching the cell. | 1. Calibrate your perfusion system and ensure accurate preparation of your working solutions. |
| 2. Temperature Fluctuations: L-type calcium channel gating is sensitive to temperature. | 2. Maintain a constant and controlled temperature throughout your experiments. | |
| 3. Differences in Basal Channel Phosphorylation: The basal phosphorylation state of the L-type calcium channels can influence the effect of Bay K 8644.[8][9] | 3. Be aware that factors influencing cellular signaling cascades (e.g., cell culture conditions, passage number) can affect the phosphorylation state of the channels. | |
| Slow onset or washout of the drug effect. | 1. Lipophilicity of the Compound: Being highly lipid-soluble, this compound can accumulate in the lipid bilayer of the cell membrane and in the perfusion tubing, leading to slow kinetics. | 1. Allow sufficient time for the drug to reach equilibrium during application and for complete washout. Consider using a perfusion system with low dead volume. |
| 2. Non-specific Binding: The compound may bind to plasticware or other components of your setup. | 2. Use materials with low non-specific binding properties where possible. |
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Type/Preparation | Reference |
| IC50 for Ba2+ current inhibition | 975 nM | Guinea pig gastric antrum | [1] |
| Effect on Ba2+ current at 0.5 µM | Inhibition to 71 ± 10% of control | Guinea pig gastric antrum | [1] |
Note: Data for the (R)-(+)-enantiomer is less abundant in the literature compared to the (S)-(-)-enantiomer and the racemic mixture.
IV. Experimental Protocols
Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents
This protocol provides a general methodology for recording L-type calcium currents and testing the effect of this compound.
1. Cell Preparation:
-
Use a cell line stably expressing the human CaV1.2 channel (e.g., HEK293) or primary cells endogenously expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells).[10]
-
Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. (Note: Ba2+ is often substituted for Ca2+ to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store in aliquots at -80°C, protected from light.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a single, healthy cell.[10]
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to ensure channels are in a closed, resting state.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).[10]
-
Record a stable baseline current for at least 3-5 minutes.
-
Apply this compound by perfusing the recording chamber with the external solution containing the desired final concentration of the drug. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
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Continue recording until a steady-state inhibitory effect is observed.
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Wash out the drug by perfusing with the control external solution.
V. Diagrams
Signaling Pathway of L-type Calcium Channel Antagonism
Caption: Antagonistic action of this compound on L-type calcium channels.
Experimental Workflow for Electrophysiology
Caption: Standard workflow for a patch-clamp experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The long-term down-regulation of dihydropyridine receptors by Bay K 8644 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Bay K8644 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of cardiac calcium channel current and contractile activity by the dihydropyridine Bay K 8644 is voltage-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Bay K 8644 on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
minimizing off-target effects of (R)-(+)-Bay-K-8644
Welcome to the technical support center for (R)-(+)-Bay-K-8644. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals minimize off-target effects and navigate common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dihydropyridine that acts as a potent L-type Ca2+-channel blocker (antagonist). It exerts negative inotropic (weakening the force of muscular contractions) and vasodilatory (widening of blood vessels) effects. This is in direct contrast to its enantiomer, (S)-(-)-Bay-K-8644, which is a channel activator (agonist), and the racemic mixture, (±)-Bay K 8644, which primarily displays agonist effects.
Q2: I was expecting this compound to activate calcium channels, but I'm observing inhibitory effects. What's wrong?
A2: This is a common point of confusion. The compound "Bay K 8644" is often referred to as a calcium channel agonist, but this activity resides in the (S)-(-) enantiomer. You are using the (R)-(+) enantiomer, which is correctly functioning as an L-type calcium channel blocker. Always verify the specific isomer you are using, as they have opposite pharmacological effects.
Q3: What are the known off-target effects of this compound?
A3: While highly selective for L-type calcium channels, some off-target activities have been noted. Recently, this compound has been identified as an inhibitor of TMEM176B, an ion channel involved in regulating the NLRP3 inflammasome. Additionally, like other dihydropyridines, its effects can be influenced by membrane potential, and it can interact with other calcium channel blockers at their binding sites.[1][2]
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO and ethanol, typically up to 100 mM. For stock solutions, dissolve the compound in high-quality, anhydrous DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3] When preparing working solutions, dilute the stock in your experimental buffer immediately before use.
Troubleshooting Guide
Problem 1: High Variability or Inconsistent Results Between Experiments
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Possible Cause 1: Isomer Purity: The presence of the agonist enantiomer, (S)-(-)-Bay-K-8644, even in small amounts, can confound results.
-
Solution:
-
Confirm the purity and identity of your compound via its Certificate of Analysis (CofA).
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Purchase from a reputable supplier that provides enantiomer-specific purity data (e.g., via HPLC).
-
-
-
Possible Cause 2: Membrane Potential Dependence: The effects of dihydropyridines can be voltage-dependent.[1] Different resting membrane potentials in your cells between experiments can alter the drug's efficacy.
-
Solution:
-
In electrophysiology experiments, maintain a consistent holding potential. The response to Bay K 8644 in some cells is highly dependent on the holding potential (e.g., -60 mV vs. -40 mV).[4]
-
For cell-based assays (e.g., fluorescence imaging), ensure that the baseline extracellular potassium concentration is consistent, as this can influence the resting membrane potential.
-
-
-
Possible Cause 3: Charge Carrier: The ion used as the charge carrier in electrophysiology experiments (Ca2+ vs. Ba2+) can significantly alter the observed effects.
-
Solution: In some cell types, particularly stem cell-derived cardiomyocytes, robust effects are only seen when Ba2+ is substituted for Ca2+ as the charge carrier.[4] If you are not seeing the expected channel blockade with Ca2+, consider performing experiments with Ba2+.
-
Experimental Protocols & Data
Protocol 1: Dose-Response Curve for L-type Channel Inhibition using Patch-Clamp Electrophysiology
Objective: To determine the IC50 of this compound for L-type calcium channel inhibition.
Methodology:
-
Cell Preparation: Culture cells expressing L-type calcium channels (e.g., ventricular myocytes, PC12 cells) on glass coverslips suitable for patch-clamping.
-
Electrophysiology Setup:
-
Use the whole-cell patch-clamp configuration.
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Note: Ba2+ is used to enhance current and avoid Ca2+-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Protocol:
-
Hold the cell at a potential of -60 mV.[4]
-
Apply a depolarizing voltage step to 0 mV for 200 ms to elicit the peak L-type current.
-
Establish a stable baseline current by perfusing the external solution for 3-5 minutes.
-
-
Drug Application:
-
Prepare serial dilutions of this compound in the external solution (e.g., 0.1 nM to 1 µM).
-
Sequentially perfuse the cell with increasing concentrations of the drug, allowing the current inhibition to reach a steady state at each concentration (typically 2-3 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline (pre-drug) current.
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Plot the normalized current as a function of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
Quantitative Data Summary
The following table summarizes key quantitative values for Bay K 8644 isomers. Note that most literature focuses on the agonist properties of the racemate or the (S)-(-) isomer. Data for the (R)-(+)-isomer primarily characterizes it as a competitive antagonist.
| Parameter | Compound | Value | Cell Type/Assay | Reference |
| IC50 | (±)-Bay K 8644 | 17.3 nM | L-type Ca2+ Channel Activation | [3][5] |
| KD | (-)-Bay K 8644 | 4.3 nM | Atrial Myocytes | [6] |
| Ki | (±)-Bay K 8644 | 4.5 nM | [3H]nitrendipine binding inhibition | [7] |
| Solubility | (R)-(+)-Bay K 8644 | 100 mM | DMSO | |
| Solubility | (R)-(+)-Bay K 8644 | 100 mM | Ethanol |
Visualizations
Signaling Pathway of Dihydropyridine Action
Caption: Dihydropyridine enantiomers bind to the L-type channel, with (S)-(-) agonists promoting the open state and (R)-(+) antagonists stabilizing the closed state.
Experimental Workflow for Troubleshooting
Caption: A step-by-step workflow for diagnosing and resolving variability in experiments with this compound.
Logical Relationship: Dihydropyridine Action and Membrane Potential
References
- 1. Ca-agonists: a new class of inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-type Ca2+ channel responses to bay k 8644 in stem cell-derived cardiomyocytes are unusually dependent on holding potential and charge carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel 'agonist' BAY K 8644 inhibits calcium antagonist binding to brain and PC12 cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of (R)-(+)-Bay-K-8644 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (R)-(+)-Bay-K-8644 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of the dihydropyridine Bay K 8644. Unlike the racemate or the (S)-(-)-enantiomer which act as L-type Ca2+ channel activators (agonists), this compound functions as an L-type Ca2+ channel blocker (antagonist) with negative inotropic and vasodilatory effects.
Q2: Why is the stability of this compound a concern in aqueous solutions?
This compound, like other 1,4-dihydropyridine compounds, is susceptible to degradation in aqueous solutions, particularly when exposed to light.[1][2][3] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its pyridine derivative, which results in a complete loss of its pharmacological activity.[2][3][4] This instability can lead to inaccurate and unreliable experimental results.
Q3: What are the main factors that affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily affected by:
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Light Exposure: Dihydropyridines are notoriously light-sensitive. Exposure to UV and even ambient laboratory light can accelerate the degradation process.[1][2][5]
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pH: Basic conditions can promote the degradation of Bay K 8644.[1]
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Temperature: While less critical than light and pH, elevated temperatures can also contribute to the degradation of the compound over time.[6]
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Presence of Oxidizing Agents: As the primary degradation is an oxidation reaction, the presence of oxidizing agents can compromise the stability of the compound.
Q4: How should I prepare and store stock solutions of this compound?
Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution.[7]
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Recommended Solvents: DMSO and ethanol are suitable solvents.
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Stock Solution Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7][8] Under these conditions, stock solutions in DMSO can be stable for up to one month at -20°C and for up to six months at -80°C.[8]
Q5: How can I improve the stability of this compound in my aqueous experimental medium?
To enhance the stability of this compound in your aqueous experimental medium, consider the following strategies:
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Minimize Light Exposure: Protect your solutions from light at all stages of your experiment. Use amber-colored vials, wrap containers in aluminum foil, and work under subdued lighting conditions.
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Control pH: Maintain the pH of your aqueous solution in the neutral to slightly acidic range. Avoid basic conditions.
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Fresh Preparation: Prepare the final aqueous working solution immediately before use by diluting the stock solution.[7]
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Use of Stabilizing Excipients: The use of cyclodextrins has been shown to improve the photostability and aqueous solubility of other dihydropyridines by forming inclusion complexes.[9][10][11] This approach could potentially be adapted for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | Degradation of this compound in the aqueous experimental medium. | 1. Prepare fresh working solutions for each experiment from a properly stored stock solution. 2. Ensure all solutions are protected from light during preparation and incubation. 3. Verify the pH of your experimental buffer is not basic. 4. Perform a stability check of your compound in the experimental medium using HPLC. |
| Precipitation observed upon dilution of the stock solution into the aqueous medium. | Poor aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is kept to a minimum (typically <0.5%) and is compatible with your experimental system. 2. Consider using a stabilizing agent like β-cyclodextrin to improve solubility.[9][10] 3. Vortex or sonicate briefly after dilution to aid dissolution. |
| Working solution changes color over time. | Photodegradation of the compound. | 1. Immediately protect the solution from light by using amber vials or wrapping the container in foil. 2. Prepare smaller volumes of the working solution more frequently to minimize the duration of light exposure. |
Data Presentation
Table 1: Summary of Stability Characteristics of this compound in Aqueous Solutions
| Parameter | Stability Concern | Recommendations |
| Photostability | Highly sensitive to light, leading to oxidation of the dihydropyridine ring.[1][2][3] | Protect from light at all times using amber vials or foil wrapping. Conduct experiments under subdued lighting. |
| pH Stability | Prone to degradation in basic conditions.[1] | Maintain aqueous solutions at a neutral or slightly acidic pH. |
| Aqueous Solubility | Insoluble in water.[7] | Prepare stock solutions in DMSO or ethanol. Consider using cyclodextrins for improved solubility in aqueous media.[9][10] |
| Storage of Stock Solutions | Susceptible to degradation at room temperature and with repeated freeze-thaw cycles. | Store aliquoted stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[8] |
Disclaimer: The quantitative stability data for dihydropyridines can vary. The information provided is based on general characteristics of this class of compounds and published data on Bay K 8644.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution Preparation (e.g., 10 mM):
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
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Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Immediately before the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-warmed aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal and compatible with your assay.
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Mix thoroughly by gentle vortexing.
-
Protect the working solution from light throughout the experiment.
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Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[12][13]
-
Sample Preparation:
-
Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 2 hours.[1]
-
Oxidation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified exposure time, neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method, such as the one described by Fall et al. (2024), to separate the parent compound from its degradation products.[1]
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing the photostability of this compound.
Caption: Antagonistic action of this compound on L-type Ca2+ channels.
References
- 1. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The positive chronotropic effects of Bay K-8644 and calcium as influenced by temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ema.europa.eu [ema.europa.eu]
dealing with lot-to-lot variability of (R)-(+)-Bay-K-8644
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential lot-to-lot variability of (R)-(+)-Bay-K-8644.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of the dihydropyridine Bay K 8644. It functions as an L-type Ca2+-channel blocker, leading to negative inotropic and vasodilatory effects.[1] This is in direct contrast to its S-(-)-enantiomer, which is a potent L-type Ca2+ channel agonist.[1] The racemic mixture, (±)-Bay K 8644, generally acts as a calcium channel activator.[2]
Q2: What is the most likely cause of lot-to-lot variability with this compound?
The primary cause of lot-to-lot variability is the presence of the contaminating S-(-)-enantiomer. Due to the opposing pharmacological activities of the two enantiomers, even a small amount of the S-(-) agonist can significantly alter the expected antagonist effect of a given lot of this compound. This can manifest as a weaker antagonist effect, or in cases of significant contamination, a paradoxical agonist effect.
Q3: My current lot of this compound is causing an increase in intracellular calcium, which is the opposite of the expected effect. What could be the reason?
This strongly suggests contamination with the S-(-)-agonist enantiomer. You should functionally validate the lot to determine its net activity. It is also advisable to contact the supplier for the certificate of analysis, specifically requesting information on the enantiomeric purity.
Q4: How should I properly store and handle this compound to ensure its stability?
This compound should be stored at +4°C for short-term storage and protected from light, as dihydropyridines are known to be light-sensitive and can degrade upon exposure.[3][4][5] For long-term storage, consult the manufacturer's data sheet, but typically -20°C is recommended. Stock solutions should be prepared in a suitable solvent like DMSO or ethanol and stored in tightly sealed, light-protecting vials at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.
Q5: What are the signs of degradation of this compound?
Degradation of dihydropyridines often involves oxidation of the dihydropyridine ring to a pyridine ring, which leads to a loss of pharmacological activity.[4] Visual signs of degradation in the solid form are not always apparent. For solutions, a change in color may indicate degradation. The most reliable way to assess degradation is through analytical methods like HPLC.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no antagonist effect | 1. Contamination with the (S)-(-)-agonist enantiomer. 2. Degradation of the compound. 3. Suboptimal experimental conditions. | 1. Perform a functional validation of the lot (see protocols below). 2. Check the storage conditions and age of the compound. 3. Verify the experimental setup, including cell health and stimulus conditions. |
| Paradoxical agonist effect (e.g., increased calcium influx) | Significant contamination with the (S)-(-)-agonist enantiomer. | 1. Immediately cease use of the current lot for experiments requiring an antagonist. 2. Contact the supplier and provide them with your functional validation data. 3. Obtain a new lot of this compound and perform rigorous quality control before use. |
| Inconsistent results between experiments | 1. Lot-to-lot variability. 2. Instability of the compound in solution. 3. Inconsistent experimental procedures. | 1. Validate each new lot upon receipt. 2. Prepare fresh working solutions for each experiment from a frozen stock. 3. Standardize all experimental parameters. |
Experimental Protocols for Lot Validation
Protocol 1: Functional Validation using Calcium Imaging
This protocol allows for the functional assessment of a new lot of this compound by measuring its effect on intracellular calcium levels in response to a depolarizing stimulus.
1. Cell Preparation:
- Plate cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, neonatal ventricular cardiomyocytes, or smooth muscle cells) on glass-bottom dishes suitable for fluorescence microscopy.
- Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).
2. Loading with Calcium Indicator:
- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., HBSS).
- Incubate the cells with the dye solution according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
- Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.
3. Experimental Procedure:
- Acquire a baseline fluorescence signal.
- Prepare a high potassium solution (e.g., HBSS with 50 mM KCl) to depolarize the cells and open L-type calcium channels.
- Pre-incubate a set of cells with your new lot of this compound at a relevant concentration (e.g., 1 µM) for 10-15 minutes.
- As a positive control for antagonism, use a known L-type calcium channel blocker like nifedipine or verapamil.
- As a positive control for agonism, use a validated lot of (S)-(-)-Bay-K-8644.
- Stimulate the cells with the high potassium solution and record the change in fluorescence.
4. Data Analysis:
- Quantify the change in fluorescence intensity or ratio upon depolarization.
- A valid lot of this compound should significantly inhibit the potassium-induced calcium influx compared to the untreated control.
- If the new lot shows a reduced inhibition or an increase in calcium influx, it is likely contaminated with the (S)-(-) enantiomer.
Protocol 2: Validation using Patch-Clamp Electrophysiology
This protocol provides a more direct measure of the effect of this compound on L-type calcium channel currents.
1. Cell Preparation:
- Use a cell type with a robust expression of L-type calcium channels suitable for patch-clamp recording.
2. Recording Configuration:
- Establish a whole-cell patch-clamp configuration.
- Use a pipette solution containing a cesium-based internal solution to block potassium channels and an appropriate calcium indicator if desired.
- Use an external solution containing a charge carrier for the calcium channel, typically Ba2+ (2-10 mM) to avoid calcium-dependent inactivation.
3. Voltage Protocol:
- Hold the cell at a negative membrane potential (e.g., -80 mV).
- Apply a depolarizing voltage step to elicit an inward Ba2+ current through L-type calcium channels (e.g., a step to 0 mV for 200 ms).
4. Drug Application:
- Obtain a stable baseline recording of the Ba2+ current.
- Perfuse the new lot of this compound onto the cell at a known concentration.
- A valid lot of this compound should cause a significant reduction in the peak Ba2+ current.
- Contamination with the (S)-(-) enantiomer will result in a smaller reduction or even an increase in the current.
5. Data Analysis:
- Measure the peak inward current before and after drug application.
- Calculate the percentage of inhibition.
- Compare the results to a known L-type calcium channel blocker and, if possible, to a validated lot of this compound.
Quantitative Data Summary
| Compound | Parameter | Value | Comments |
| (±)-Bay K 8644 | EC50 | 17.3 nM | L-type Ca2+ channel activator.[2][8] |
| This compound | Purity | ≥98% (HPLC) | Typically reported by suppliers.[1] |
| (S)-(-)-Bay-K-8644 | Purity | ≥98% (HPLC) | Typically reported by suppliers. |
Visualizations
Caption: Opposing signaling pathways of this compound and (S)-(-)-Bay-K-8644.
Caption: Experimental workflow for validating a new lot of this compound.
References
- 1. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 2. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reverse Phase HPLC Methodology for the Determination of Bay K8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
optimizing incubation time for (R)-(+)-Bay-K-8644 treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using (R)-(+)-Bay-K-8644. The focus is on optimizing experimental parameters, particularly incubation time, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from (S)-(-)-Bay-K-8644 and the racemate (±)-Bay K 8644?
A: This is a critical distinction for successful experimentation. This compound is the R-enantiomer of the Bay K 8644 compound. While the racemate ((±)-Bay K 8644) and the (S)-(-)-enantiomer are known as potent L-type Ca2+ channel agonists (activators)[1][2][3], the (R)-(+)-enantiomer functions as an L-type Ca2+ channel antagonist (blocker or inhibitor)[4]. It produces opposite effects, such as negative inotropic and vasodilatory responses. Using the wrong form will lead to results that are the opposite of what is expected.
Q2: What is the primary mechanism of action for this compound?
A: this compound is an L-type calcium channel inhibitor. It blocks the influx of calcium ions through these channels[4]. For example, it has been shown to inhibit Barium ion (Ba²⁺) currents, which are carried through calcium channels, with an IC₅₀ value of 975 nM[4].
Q3: What is a typical starting concentration for in vitro experiments with this compound?
A: A typical starting point for this compound is in the high nanomolar to low micromolar range. Based on its IC₅₀ of 975 nM for inhibiting Ba²⁺ currents, a concentration range of 0.5 µM to 5 µM is a reasonable starting point for most cell-based assays[4]. Always perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q4: How long should I incubate my cells or tissue with this compound?
A: The optimal incubation time is highly dependent on the experimental system (e.g., cell type, tissue), the concentration of the compound, and the specific downstream effect being measured.
-
For acute electrophysiological or contractility studies, the effects can be observed within seconds to minutes[5][6]. A pre-incubation time of 15-30 minutes is often sufficient[7].
-
For studies on gene expression or long-term viability, longer incubation times (e.g., 1 to 24 hours) may be necessary[8]. A time-course experiment is strongly recommended to determine the ideal incubation period for your specific endpoint.
Q5: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in organic solvents like DMSO and ethanol.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO or ethanol.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. The racemate is noted to be stable for at least 6 months at -80°C[1].
-
Working Solution: When preparing your final working solution, dilute the stock solution in your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Problem: I am not observing any inhibitory effect after treating with this compound.
| Possible Cause | Suggested Solution |
| Incorrect Enantiomer | Verify the catalog number and product description to ensure you are using the (R)-(+)-enantiomer, not the (S)-(-)-enantiomer or the racemate, which are activators[1][2]. |
| Suboptimal Concentration | Your concentration may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 10 µM) to find the optimal inhibitory concentration for your system. The reported IC₅₀ is 975 nM[4]. |
| Inadequate Incubation Time | The incubation time may be too short or too long. Run a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal window for observing the desired effect. |
| Compound Precipitation | The compound may have precipitated out of your aqueous working solution. Visually inspect the solution for any precipitate. Consider using a carrier protein like BSA or preparing fresh dilutions for each experiment. |
| Cell/Tissue Insensitivity | The target cells or tissue may not express a significant number of L-type calcium channels or may have a subtype that is insensitive to this specific inhibitor. Confirm channel expression using techniques like qPCR, Western blot, or immunohistochemistry. |
Problem: I am observing an effect opposite to what I expected (e.g., channel activation).
| Possible Cause | Suggested Solution |
| Wrong Enantiomer Used | This is the most likely cause. You have likely used the (S)-(-)-enantiomer or the (±)-racemic mixture, both of which are L-type Ca²⁺ channel agonists[1][3]. Double-check your product vial and order information. The (R)-(+)-enantiomer is an inhibitor[4]. |
Data Summary
Table 1: Pharmacological Properties of Bay K 8644 Optical Isomers
| Compound | Primary Mechanism | Key Concentration | Expected Biological Effect |
| This compound | L-type Ca²⁺ Channel Antagonist [4] | IC₅₀ = 975 nM (for Ba²⁺ current inhibition)[4] | Inhibition of Ca²⁺ influx, vasodilation, negative inotropy. |
| (S)-(-)-Bay-K-8644 | L-type Ca²⁺ Channel Agonist [2][3] | EC₅₀ = 32 nM (for Ba²⁺ current activation)[2] | Increased Ca²⁺ influx, vasoconstriction, positive inotropy[3]. |
| (±)-Bay K 8644 (Racemate) | L-type Ca²⁺ Channel Agonist [1][7] | EC₅₀ = 17.3 nM[1][7] | Net effect is channel activation, as the (S)-(-)-enantiomer is more potent. |
Table 2: Recommended Starting Conditions for this compound
| Application | Cell/Tissue Type | Recommended Starting Concentration | Recommended Starting Incubation Time |
| Electrophysiology | Cardiomyocytes, Neurons | 500 nM - 2 µM | 1 - 15 minutes |
| Smooth Muscle Contractility | Arterial Rings | 500 nM - 5 µM | 15 - 30 minutes |
| Intracellular Ca²⁺ Imaging | Cultured Cells | 1 µM - 10 µM | 30 minutes |
| Long-term Cell Viability | Various | 100 nM - 1 µM | 12 - 24 hours |
Note: These are suggested starting points. Optimization is required for every experimental system.
Experimental Protocols
Protocol 1: General Workflow for Optimizing Incubation Time in Cell Culture
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 1000x stock of this compound in DMSO. On the day of the experiment, dilute this stock directly into pre-warmed cell culture medium to achieve your final desired concentration.
-
Time-Course Treatment:
-
Determine a fixed, optimal concentration from a prior dose-response study (e.g., 1 µM).
-
Add the this compound-containing medium to your cells.
-
Incubate the cells for various durations (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (e.g., 0.1% DMSO) for each time point.
-
-
Endpoint Assay: At the end of each incubation period, perform your desired assay (e.g., measure intracellular calcium, assess cell viability via MTT assay, or lyse cells for protein/RNA analysis).
-
Data Analysis: Plot the measured effect against the incubation time to determine the point at which the maximal inhibitory effect is observed. This represents your optimal incubation time.
Protocol 2: Preparation of 10 mM Stock Solution
-
The molecular weight of this compound is 356.3 g/mol .
-
Weigh out 3.56 mg of this compound powder.
-
Add 1 mL of high-purity DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for experiments using Bay K 8644 enantiomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. An L-type calcium channel agonist, bay K8644, extends the window of intervention against ischemic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating L-Type Calcium Channel Antagonism on (S)-(-)-Bay-K-8644 Agonist Activity
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antagonistic effect on the L-type calcium channel agonist (S)-(-)-Bay-K-8644. It compares the cellular and tissue-level responses to (S)-(-)-Bay-K-8644 in the presence and absence of a classical L-type calcium channel antagonist, nifedipine, supported by experimental data and detailed protocols.
Introduction to Bay-K-8644 Enantiomers and L-Type Calcium Channels
Bay-K-8644 is a dihydropyridine compound that exists as a racemic mixture. Crucially, its enantiomers exhibit opposing effects on L-type calcium channels. (S)-(-)-Bay-K-8644 acts as a potent agonist , promoting channel opening and increasing calcium influx. Conversely, the user-mentioned (R)-(+)-Bay-K-8644 is an antagonist , inhibiting channel function. This guide will focus on validating the antagonism of the well-characterized agonist, (S)-(-)-Bay-K-8644 , by the established L-type calcium channel blocker, nifedipine. This interaction serves as a classic model for studying the modulation of L-type calcium channels.
L-type calcium channels are voltage-gated ion channels crucial for various physiological processes, including muscle contraction, hormone secretion, and neuronal signaling. Their modulation is a key therapeutic strategy for cardiovascular and neurological disorders.
Mechanism of Action: Agonist vs. Antagonist
The interaction between (S)-(-)-Bay-K-8644 and nifedipine at the L-type calcium channel is competitive. (S)-(-)-Bay-K-8644 binds to the channel, stabilizing its open conformation and thereby increasing the influx of calcium ions. Nifedipine, also a dihydropyridine, competes for the same or an overlapping binding site, but its binding favors the closed or inactivated state of the channel, thus preventing calcium influx.
Figure 1: Signaling pathway of (S)-(-)-Bay-K-8644 and its antagonism by nifedipine.
Quantitative Comparison of Antagonistic Effects
The antagonistic effect of nifedipine on (S)-(-)-Bay-K-8644-induced activity can be quantified using various experimental models. The following tables summarize key findings from studies on vascular smooth muscle.
Table 1: Antagonism of (S)-(-)-Bay-K-8644-Induced Contraction in Femoral Arteries
| Parameter | Value | Experimental Model | Reference |
| pD2 for (S)-(-)-Bay-K-8644 | 8.55 | Femoral artery strips from spontaneously hypertensive rats (SHR) | [1] |
| pA2 for Nifedipine | 8.36 | Competitive antagonism of (S)-(-)-Bay-K-8644-induced contraction in SHR femoral artery strips | [1] |
-
pD2: The negative logarithm of the agonist concentration that produces 50% of the maximal response.
-
pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Table 2: Effect of Nifedipine on (S)-(-)-Bay-K-8644-Induced Isometric Twitch Tension
| Compound(s) | Concentration | Change in Twitch Tension | Experimental Model | Reference |
| (S)-(-)-Bay-K-8644 | 10⁻⁷ M | No significant effect | Isolated rat diaphragmatic fibers | [2] |
| Nifedipine | 10⁻⁷ M | No significant effect | Isolated rat diaphragmatic fibers | [2] |
| (S)-(-)-Bay-K-8644 | 10⁻⁶ M | +10 ± 1% | Isolated rat diaphragmatic fibers | [2] |
| Nifedipine | 10⁻⁶ M | +10 ± 1% | Isolated rat diaphragmatic fibers | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for two key experiments used to validate the antagonistic effect of nifedipine on (S)-(-)-Bay-K-8644.
Figure 2: Experimental workflow for the isolated aortic ring contraction assay.
Isolated Aortic Ring Contraction Assay
This ex vivo method assesses the direct effect of compounds on vascular smooth muscle contractility.
a. Tissue Preparation:
-
Humanely euthanize a rat (e.g., Sprague-Dawley) and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
b. Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
c. Protocol:
-
To assess viability, contract the rings with a high potassium solution (e.g., 60 mM KCl).
-
After washing and returning to baseline, pre-incubate the tissues with either vehicle or a specific concentration of nifedipine for 20-30 minutes.
-
Generate a cumulative concentration-response curve for (S)-(-)-Bay-K-8644 by adding the agonist in increasing concentrations to the organ bath.
-
Record the tension at each concentration until a stable plateau is reached.
d. Data Analysis:
-
Express the contractile response as a percentage of the maximum response to KCl.
-
Plot the log concentration of (S)-(-)-Bay-K-8644 against the response.
-
Determine the pD2 of (S)-(-)-Bay-K-8644 in the absence of nifedipine.
-
In the presence of nifedipine, observe the rightward shift of the dose-response curve and calculate the pA2 value for nifedipine.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells, providing a detailed understanding of drug effects on channel kinetics.
a. Cell Preparation:
-
Use a cell line stably expressing L-type calcium channels (e.g., HEK293 cells) or primary cells like ventricular myocytes.
-
Culture the cells on glass coverslips suitable for microscopy.
b. Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium channels.
c. Recording Protocol:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.
-
Establish a stable baseline current.
-
Apply (S)-(-)-Bay-K-8644 (e.g., 1-30 nM) via the perfusion system and record the potentiation of the calcium current.[3]
-
After washout or in a separate experiment, co-apply (S)-(-)-Bay-K-8644 and nifedipine to observe the inhibition of the agonist-induced current enhancement.
d. Data Analysis:
-
Measure the peak current amplitude in response to the voltage step under control, agonist, and agonist + antagonist conditions.
-
Plot the current-voltage (I-V) relationship to determine the effect of the compounds on the voltage dependence of channel activation.
-
Analyze the data to determine the extent of inhibition by nifedipine and its effect on the dose-response relationship of (S)-(-)-Bay-K-8644.
Conclusion
The experimental approaches outlined in this guide provide a robust methodology for validating the antagonistic effect on the L-type calcium channel agonist (S)-(-)-Bay-K-8644. By employing techniques such as isolated tissue bath experiments and patch-clamp electrophysiology, researchers can quantitatively assess the competitive interaction between (S)-(-)-Bay-K-8644 and antagonists like nifedipine. These methods are fundamental in the characterization of novel calcium channel modulators and contribute to a deeper understanding of their therapeutic potential.
References
- 1. Increased responsiveness to calcium agonist BAY k 8644 and calcium antagonist nifedipine in femoral arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple effects of BAY K 8644 and nifedipine on isolated diaphragmatic fibers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomers of Bay K 8644: (R)-(+)-Bay-K-8644 versus (S)-(-)-Bay-K-8644
An objective analysis of the opposing pharmacological activities of the Bay K 8644 enantiomers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The 1,4-dihydropyridine Bay K 8644 is a well-known modulator of L-type calcium channels (LTCCs). However, its racemic mixture presents a complex pharmacological profile due to the opposing actions of its two enantiomers: (R)-(+)-Bay-K-8644 and (S)-(-)-Bay-K-8644. This guide provides a detailed comparison of their distinct activities, supported by quantitative experimental data, to aid researchers in the precise application of these compounds.
Opposing Pharmacological Activities
(S)-(-)-Bay-K-8644 acts as a potent L-type calcium channel agonist , promoting channel opening and increasing calcium influx.[1][2] This agonistic activity leads to physiological responses such as vasoconstriction and positive inotropic (increased contractility) effects in cardiac muscle.[2][3] In contrast, this compound functions as an L-type calcium channel antagonist , inhibiting ion flow and leading to vasodilation and negative inotropic effects.
Quantitative Comparison of In Vitro and Ex Vivo Activities
The following tables summarize the quantitative data on the distinct effects of this compound and (S)-(-)-Bay-K-8644 from various experimental models.
| Parameter | (S)-(-)-Bay-K-8644 (Agonist) | This compound (Antagonist) | Reference |
| L-type Ca2+ Current | |||
| EC50 (GH3 cells) | ~21 nM (fast component) | - | [4] |
| Effect on Cardiac Action Potential | Lengthens duration | - | [5] |
| Vascular Tone (Rat Aorta) | |||
| EC50 (Vasoconstriction) | 14 nM | - | [6] |
| Cardiac Inotropy | |||
| Effect on Twitch Tension | Increases | - | [7] |
Note: The EC50 for the racemic mixture (±)-Bay K 8644 is reported to be 17.3 nM for L-type calcium channel activation.[1][8][9][10]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of L-type calcium channel modulation by these enantiomers, it is crucial to consider the downstream signaling pathways and the experimental setups used to measure these effects.
Signaling Pathways
The activation of L-type calcium channels by (S)-(-)-Bay-K-8644 in cardiac and smooth muscle cells initiates a cascade of events leading to contraction. Conversely, the inhibition of these channels by this compound prevents these downstream effects.
Experimental Workflow: Isolated Aortic Ring Assay
This workflow outlines the key steps in assessing the vasoactive properties of the Bay K 8644 enantiomers.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement
Objective: To measure the effects of (R)-(+)- and (S)-(-)-Bay-K-8644 on L-type calcium currents in isolated cardiomyocytes.
Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from adult rat or guinea pig hearts.
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).
Recording:
-
Establish a whole-cell patch-clamp configuration on an isolated cardiomyocyte.[11]
-
Hold the membrane potential at -80 mV.
-
Apply a brief prepulse to -40 mV to inactivate sodium channels.
-
Elicit L-type calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).[12]
-
Record baseline currents.
-
Perfuse the cell with the external solution containing various concentrations of either (R)-(+)- or (S)-(-)-Bay-K-8644.
-
Record changes in the peak current amplitude and kinetics.
Data Analysis:
-
Plot the percentage change in peak current against the drug concentration to determine EC50 or IC50 values.
Isometric Contraction of Isolated Aortic Rings
Objective: To determine the vasoactive effects of the Bay K 8644 enantiomers on vascular smooth muscle.
Tissue Preparation:
-
Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 / 5% CO2.
-
Apply a resting tension of 1.5-2 g and allow the tissue to equilibrate.
-
For studying vasodilation by this compound, pre-contract the rings with a vasoconstrictor like phenylephrine or a high potassium solution.
-
For studying vasoconstriction by (S)-(-)-Bay-K-8644, add the compound to the equilibrated rings.
Measurement:
-
Record changes in isometric tension using a force transducer.
Data Analysis:
-
Construct cumulative concentration-response curves and calculate EC50 (for contraction) or IC50 (for relaxation) values.
Intracellular Calcium Measurement using Fura-2 AM
Objective: To visualize and quantify changes in intracellular calcium concentration in response to the Bay K 8644 enantiomers.
Cell Preparation and Loading:
-
Culture vascular smooth muscle cells or cardiomyocytes on glass coverslips.
-
Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature in the dark.[13][14]
-
Wash the cells to remove extracellular dye.
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological salt solution.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.[15]
-
After establishing a baseline, apply (R)-(+)- or (S)-(-)-Bay-K-8644 and continue recording.
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
This guide provides a foundational understanding of the distinct pharmacological profiles of (R)-(+)- and (S)-(-)-Bay-K-8644. For further in-depth analysis, researchers are encouraged to consult the cited literature for more specific experimental details and data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 3. Positive inotropic effects of the calcium channel activator Bay K 8644 on guinea-pig and human isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Endothelin and Ca++ agonist Bay K 8644: different vasoconstrictive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Bay K 8644 | Calcium Channel | TargetMol [targetmol.com]
- 11. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 13. brainvta.tech [brainvta.tech]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
A Comparative Guide to (R)-(+)-Bay-K-8644 and Nifedipine as L-type Calcium Channel Modulators
Published: November 20, 2025
This guide provides a detailed comparison of (R)-(+)-Bay-K-8644 and nifedipine, two dihydropyridine compounds known for their significant but opposing effects on L-type voltage-gated calcium channels (L-VGCCs). While both interact with the same class of ion channels, their mechanisms and functional outcomes are distinctly different, making them valuable but different tools for research and clinical applications.
Core Mechanism of Action: Agonist vs. Antagonist
The primary distinction lies in their functional effect on L-type calcium channels. Nifedipine is a classical channel blocker (antagonist) , whereas this compound is a channel activator (agonist) .
-
Nifedipine , a first-generation dihydropyridine, inhibits the influx of extracellular calcium ions into vascular smooth muscle and myocardial cells by blocking L-type calcium channels.[1] This action leads to vasodilation, a reduction in peripheral vascular resistance, and a decrease in blood pressure.[1][2] Nifedipine preferentially binds to the inactivated state of the channel, which contributes to its voltage-dependent blocking action.[3]
-
This compound , conversely, is a calcium channel agonist that promotes calcium influx.[4][5] It achieves this by stabilizing the open conformation of the L-type calcium channel, thereby increasing the probability of channel opening and prolonging the mean open time.[4] This leads to effects such as vasoconstriction and positive inotropy (increased force of heart muscle contraction). It is important to note that the racemic mixture, (±)-Bay-K-8644, is also an agonist, while the (S)-(-)-enantiomer can act as a channel blocker.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 3. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bay K8644 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (R)-(+)-Bay-K-8644 and Verapamil: Opposing Modulators of L-type Calcium Channels
In the landscape of cardiovascular research and drug development, the modulation of L-type calcium channels plays a pivotal role in understanding and influencing cardiac and vascular smooth muscle function. This guide provides a detailed comparative analysis of two key pharmacological tools: (R)-(+)-Bay-K-8644, a potent L-type calcium channel agonist, and verapamil, a well-established L-type calcium channel blocker. Their opposing mechanisms of action offer researchers a valuable pair of probes for dissecting the physiological roles of calcium influx in cellular processes.
This compound is a dihydropyridine derivative that enhances calcium currents by promoting the open state of voltage-gated L-type calcium channels.[1][2] This agonistic action leads to increased intracellular calcium concentration, resulting in positive inotropic and vasoconstrictive effects.[2][3] Conversely, verapamil , a phenylalkylamine, acts as a non-dihydropyridine calcium channel blocker.[4][5] It physically occludes the channel pore, thereby reducing calcium influx and leading to negative inotropic effects, vasodilation, and a slowing of heart rate.[4][6]
This guide will delve into the quantitative differences in their pharmacological effects, provide detailed experimental protocols for their comparative evaluation, and visualize their distinct signaling pathways and experimental workflows.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for this compound and verapamil, highlighting their contrasting effects on L-type calcium channels and cardiovascular function.
| Parameter | This compound | Verapamil | Key Findings |
| Mechanism of Action | L-type Ca2+ channel agonist | L-type Ca2+ channel antagonist (blocker) | Opposing actions on the same ion channel. |
| IC50 / EC50 | EC50 = 12.8 nM (human umbilical artery)[3] | IC50 = 180.4 nM - 210.5 nM (hERG channels)[7] | This compound is potent in activating, while verapamil is a potent inhibitor. |
| Binding Affinity (Kd) | Kd = 4.3 nM (atrial myocytes)[8] | Kd = 16-25 nM (cultured myocytes)[9] | Both compounds exhibit high affinity for their respective binding sites on or near the calcium channel. |
| Effect on Cardiac Contractility | Positive inotropic (increases contractility)[2][10] | Negative inotropic (decreases contractility)[10][11] | Directly opposing effects on heart muscle force. |
| Effect on Vascular Smooth Muscle | Vasoconstriction[3][12] | Vasodilation[4][5] | Contrasting effects on blood vessel tone. |
| Electrophysiological Effects | Increases action potential duration[2] | Decreases impulse conduction through AV node[4] | This compound prolongs the plateau phase, while verapamil slows cardiac conduction. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways modulated by this compound and verapamil.
Figure 1. this compound signaling pathway.
Figure 2. Verapamil signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the effects of this compound and verapamil.
In Vitro Aortic Ring Contraction Assay
Objective: To assess the effects of this compound and verapamil on vascular smooth muscle contractility.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
-
Viability Check: Contract the rings with a submaximal concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability.
-
Drug Application:
-
For this compound (Agonist): After washing out the KCl and returning to baseline, add cumulative concentrations of this compound to generate a dose-response curve.
-
For Verapamil (Antagonist): Pre-incubate the aortic rings with varying concentrations of verapamil for a set period (e.g., 20-30 minutes) before inducing contraction with a standard agonist like KCl or phenylephrine.
-
-
Data Analysis: Measure the change in tension and plot dose-response curves to determine EC50 for this compound and IC50 for verapamil.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
Objective: To directly measure the effects of this compound and verapamil on L-type calcium channel currents.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from an appropriate animal heart (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Patch-Clamp Setup: Use the whole-cell patch-clamp technique to record ionic currents from single cardiomyocytes.
-
Recording Solution: Use an external solution containing Ba2+ as the charge carrier to isolate L-type Ca2+ currents and an internal solution with a Cs+-based composition to block K+ currents.
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents.
-
Drug Perfusion:
-
For this compound: After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound and record the enhancement of the inward current.
-
For Verapamil: After establishing a baseline, perfuse with increasing concentrations of verapamil and record the inhibition of the inward current.
-
-
Data Analysis: Measure the peak inward current at each drug concentration and plot concentration-response curves to determine the modulatory effects of the compounds on channel activity.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of an L-type calcium channel agonist and antagonist.
Figure 3. Experimental workflow for comparison.
References
- 1. Bay K8644 - Wikipedia [en.wikipedia.org]
- 2. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the calcium channel activating 3H-BAY K 8644 and inhibiting 3H-verapamil with specific receptor sites on cultured beating myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Assessing the Specificity of (R)-(+)-Bay-K-8644 for L-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of (R)-(+)-Bay-K-8644 as a modulator of L-type calcium channels. By objectively comparing its performance with its enantiomer and other alternatives, and presenting supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound and L-type Calcium Channels
Voltage-gated L-type calcium channels (LTCCs) are critical players in a multitude of physiological processes, including cardiovascular function, smooth muscle contraction, and neuronal signaling. Their modulation by small molecules has been a cornerstone of therapy for various cardiovascular diseases. The dihydropyridine class of compounds are well-known for their interaction with LTCCs.
This compound is one of the enantiomers of the racemic mixture Bay K 8644. Intriguingly, the two enantiomers exhibit opposing effects on L-type calcium channels. While the (S)-(-)-enantiomer acts as a potent L-type calcium channel agonist, this compound functions as an L-type calcium channel blocker. This stereospecificity highlights the precise nature of the interaction between these molecules and the channel protein. The racemic mixture, often referred to simply as Bay K 8644, is recognized as a potent and selective activator of L-type Ca2+ channels, with an EC50 of 17.3 nM.
Comparative Analysis of this compound and its Enantiomer
The differential effects of the Bay K 8644 enantiomers on L-type calcium channels are a key aspect of understanding their specificity. Experimental evidence consistently demonstrates their opposing actions.
| Compound | Activity on L-type Ca2+ Channels | Potency (IC50/EC50) | Key Observations |
| This compound | Antagonist / Blocker | IC50 = 975 nM for Ba2+ currents | Exhibits negative inotropic and vasodilatory effects. |
| (S)-(-)-Bay-K-8644 | Agonist / Activator | - | Potentiates L-type calcium channel currents. |
| (±)-Bay K 8644 (racemate) | Agonist / Activator | EC50 = 17.3 nM | The agonist effect of the (S)-(-)-enantiomer dominates in the racemic mixture. |
Table 1: Comparison of the pharmacological activity of Bay K 8644 enantiomers on L-type calcium channels.
Specificity Profile of Bay K 8644: Assessing Off-Target Effects
A critical aspect of a pharmacological tool's utility is its specificity for the intended target. While Bay K 8644 is primarily known for its action on L-type calcium channels, some studies have investigated its effects on other ion channels and receptors.
One study found that in lipid bilayers, the racemic Bay K 8644 had no discernible effect on the single-channel current amplitude or open probability of the cardiac ryanodine receptor, a key component of intracellular calcium release. This suggests a degree of specificity over this particular off-target channel.
However, another study reported that at higher concentrations (IC50 of 10-30 µM), both racemic Bay K 8644 and nifedipine could inhibit the binding of [3H]phenylisopropyladenosine to A1 adenosine receptors in rat cerebral cortex membranes, suggesting a potential for off-target effects at these receptors at micromolar concentrations. It is important to note that these concentrations are significantly higher than the potency of the racemate at L-type calcium channels.
Experimental Protocols for Assessing Specificity
The specificity of compounds like this compound is typically assessed using a combination of electrophysiological and biochemical assays.
Electrophysiological Assessment of Ion Channel Activity
The whole-cell patch-clamp technique is the gold standard for characterizing the functional effects of a compound on ion channels.
Objective: To measure the effect of this compound on ionic currents mediated by L-type calcium channels and other ion channels of interest.
General Protocol:
-
Cell Preparation: Utilize a cell line stably expressing the desired ion channel subtype (e.g., HEK293 cells expressing Cav1.2 for L-type channels, or cell lines expressing N-type, T-type calcium channels, sodium channels, or potassium channels).
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions: Use appropriate internal and external solutions to isolate the current of interest. For calcium channel recordings, barium (Ba2+) is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Voltage Protocol: Apply specific voltage protocols to elicit channel activation and inactivation. For example, to measure L-type calcium channel currents, the cell can be held at a hyperpolarized potential (e.g., -80 mV) and then depolarized to various test potentials.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters (e.g., activation and inactivation rates) before and after drug application. Construct concentration-response curves to determine the IC50 value.
Radioligand Binding Assays for Target Affinity
Radioligand binding assays are used to determine the binding affinity of a compound to its target receptor or ion channel.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the L-type calcium channel and other potential off-target sites.
General Protocol:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the target ion channel.
-
Radioligand: Use a radiolabeled ligand known to bind specifically to the target site (e.g., [3H]nitrendipine for the dihydropyridine binding site on L-type calcium channels).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from free radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Comparison with Other L-type Calcium Channel Modulators
To provide a broader context, it is useful to compare the properties of this compound with other commonly used L-type calcium channel blockers.
| Compound | Class | Primary Mechanism of Action | Selectivity Notes |
| This compound | Dihydropyridine | L-type calcium channel blocker | Stereospecific, with its enantiomer being an agonist. Limited data on broad selectivity. |
| Nifedipine | Dihydropyridine | L-type calcium channel blocker | Primarily acts on vascular smooth muscle. |
| Verapamil | Phenylalkylamine | L-type calcium channel blocker | Also has effects on cardiac conduction. |
| Diltiazem | Benzothiazepine | L-type calcium channel blocker | Intermediate effects between nifedipine and verapamil. |
Table 2: Comparison of this compound with other L-type calcium channel blockers.
Conclusion
This compound is a stereospecific blocker of L-type calcium channels, exhibiting opposing pharmacology to its (S)-(-)-enantiomer. This property makes the Bay K 8644 racemate and its enantiomers valuable tools for studying the structure and function of L-type calcium channels. While it is highly potent at its primary target, the available data on its broader selectivity profile is limited. Evidence suggests a lack of significant activity at ryanodine receptors, but potential interaction with adenosine A1 receptors at higher concentrations.
For researchers utilizing this compound, it is crucial to consider the concentrations used and the potential for off-target effects, particularly in complex biological systems. Further comprehensive selectivity screening of this compound against a wide array of ion channels and receptors would be highly beneficial to the scientific community to fully delineate its specificity and utility as a pharmacological probe. The experimental protocols outlined in this guide provide a framework for conducting such essential validation studies.
A Comparative Guide to L-Type Calcium Channel Investigation: (R)-(+)-Bay-K-8644 vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two primary methodologies for studying the function and physiological role of the L-type calcium channel α-subunit, CaV1.2, encoded by the CACNA1C gene: pharmacological antagonism with (R)-(+)-Bay-K-8644 and genetic knockdown using techniques like shRNA. Understanding the nuances, advantages, and limitations of each approach is critical for robust experimental design and accurate data interpretation.
This compound is the antagonist enantiomer of the well-known L-type calcium channel (LTCC) agonist, Bay K 8644.[1] It provides a rapid and reversible method to probe channel function. In contrast, genetic knockdown offers a highly specific, albeit more protracted, approach to reduce the total population of the target protein, allowing for the study of long-term functional consequences. This guide presents experimental data from discrete studies to cross-validate and compare the outcomes of these two essential techniques.
Data Presentation: Pharmacological vs. Genetic Intervention
The following table summarizes the quantitative effects of pharmacological antagonism and genetic knockdown on L-type calcium channel function, compiled from various studies. This comparative overview highlights the efficacy and typical outcomes of each method.
| Parameter | Pharmacological Antagonism: this compound | Genetic Knockdown: anti-CaV1.2 shRNA/siRNA | Key Differences & Considerations |
| Target | L-type Ca²+ channel protein (CaV1.2) | CACNA1C mRNA | Pharmacological agents target the existing protein pool; genetic methods prevent new protein synthesis. |
| Mechanism | Direct binding to the channel, inhibiting ion influx. | RNA interference pathway leading to mRNA degradation. | Antagonism is typically rapid and reversible; knockdown effects are slower to manifest and semi-permanent. |
| Reported Efficacy | Concentration-dependent inhibition of Ca²+ current with an IC₅₀ of 58 nM.[1] | >50% reduction in CaV1.2 mRNA levels after intrathecal injection of siRNA or antisense conjugates.[2] | Efficacy of antagonists can be influenced by membrane potential and channel state, while knockdown efficiency depends on transfection/transduction and shRNA design. |
| Functional Outcome | Reversal of neuropathy-associated mechanical hypersensitivity.[2] | Reduction of Ca²+ current density in cardiomyocytes following knockdown of an upstream transcription factor.[3][4] | Both methods achieve the desired functional outcome of reducing the physiological effect of L-type calcium channels. |
| Specificity | High affinity for L-type channels, but potential for off-target effects at high concentrations. | High specificity for the CACNA1C gene target, but potential for off-target effects from the shRNA sequence itself. | Both methods require careful validation to ensure specificity. |
| Time Course | Rapid onset (minutes) and reversible upon washout. | Slower onset (hours to days) for protein levels to decrease; long-term stable knockdown is possible.[5] | The choice of method depends on the desired experimental timeline (acute vs. chronic effects). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for investigating L-type calcium channel function using both pharmacological and genetic approaches.
Protocol 1: Electrophysiological Recording with this compound
This protocol outlines the whole-cell patch-clamp technique to measure L-type Ca²⁺ currents and assess the inhibitory effect of this compound.
-
Cell Preparation : Culture cells (e.g., cardiomyocytes, neurons) on glass coverslips suitable for microscopy and electrophysiological recording.
-
Solution Preparation :
-
External Solution (in mM) : 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, and 1.8 CaCl₂. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM) : 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Electrode Preparation : Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording Procedure :
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a target cell with the micropipette and establish a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -40 mV.
-
Elicit Ca²⁺ currents using depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
Drug Application :
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 50-100 nM).
-
Record currents after drug application has reached a steady state.
-
Perform a washout by perfusing with the drug-free external solution to test for reversibility.
-
-
Data Analysis : Measure the peak current amplitude before, during, and after drug application. Calculate the percentage of inhibition.
Protocol 2: shRNA-Mediated Knockdown of CACNA1C
This protocol describes a method for the stable knockdown of the CACNA1C gene in cultured cells using a lentiviral vector expressing a short hairpin RNA (shRNA).[5][6]
-
shRNA Design and Vector Construction :
-
Design several shRNA sequences targeting the CACNA1C mRNA. Include a non-targeting scramble control.
-
Clone the shRNA oligonucleotides into a suitable lentiviral expression vector (e.g., one containing a GFP marker for selection).
-
-
Lentivirus Production :
-
Co-transfect HEK293T cells with the shRNA-containing vector and the necessary packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate and titer the lentiviral particles.
-
-
Cell Transduction :
-
Plate target cells at 60-70% confluency.
-
Add the lentiviral particles to the cells at a predetermined multiplicity of infection (MOI).
-
Incubate for 24-48 hours.
-
-
Selection and Validation :
-
If the vector contains a selection marker (e.g., puromycin resistance or GFP), select for transduced cells.
-
Expand the stable cell line.
-
Validate Knockdown :
-
RT-qPCR : Isolate total RNA and perform quantitative real-time PCR to measure the reduction in CACNA1C mRNA levels compared to the scramble control. A successful knockdown should show a significant decrease (>70%).[7]
-
Western Blot : Lyse cells and perform a Western blot using an antibody specific for CaV1.2 to confirm a reduction in protein levels.
-
-
-
Functional Assay : Perform the desired functional experiment (e.g., patch-clamp electrophysiology, calcium imaging, or behavioral assays) on the validated knockdown and control cell lines to assess the physiological consequences of reduced CACNA1C expression.[2]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological and experimental processes.
References
- 1. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of L Calcium Channel Subtypes: Differential Effects in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ceca.pku.edu.cn [ceca.pku.edu.cn]
- 4. NFAT5-mediated CACNA1C expression is critical for cardiac electrophysiological development and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Bay K 8644
(R)-(+)-Bay-K-8644 is a component of the racemic mixture known as Bay K 8644. The racemate is widely characterized as a potent L-type calcium channel (LTCC) agonist. However, the pharmacological activity is stereospecific: the (S)-(-)-enantiomer is a powerful LTCC agonist, while the (R)-(+)-enantiomer acts as an LTCC antagonist. This guide will primarily focus on the well-documented agonist effects, attributed to the (S)-(-) isomer, which are commonly studied using the racemic mixture, and will also present data on the antagonist actions of the (R)-(+) isomer.
In Vitro Effects: Cellular and Electrophysiological Level
At the cellular level, the agonist component of Bay K 8644 directly modulates the function of L-type voltage-gated calcium channels. Its primary mechanism is to promote a mode of channel gating characterized by long-lasting openings, thereby increasing the influx of Ca²⁺ into the cell upon depolarization.[1] This enhanced calcium current is the foundation for its physiological effects.
Quantitative In Vitro Data
The following table summarizes the key quantitative effects of Bay K 8644 enantiomers and its racemate on isolated cells and tissues.
| Preparation Type | Compound | Parameter Measured | Key Finding | Reference |
| Neonatal Rat Ventricular Cells | (S)-(-)-Bay K 8644 (300 nM) | Whole-cell Ca²⁺ current amplitude | 249 ± 14% increase | [2] |
| Newborn (2-day-old) Rat Cardiomyocytes | (±)-Bay K 8644 (1 µM) | L-type Ca²⁺ current (ICa-L) density | 127 ± 4% increase | [3] |
| Atrial Myocytes | (-)-Bay K 8644 | Peak current I/V relation | ~23 mV shift to more negative potentials | [4] |
| Rat Ventricular Myocytes | (±)-Bay K 8644 | L-type Ca²⁺ current activation | KA (Activation Constant) of 33 nM | [5] |
| Stem Cell-Derived Cardiomyocytes | (R)-(+)-Bay K 8644 | Ca²⁺ channel current inhibition | IC₅₀ of 58 nM | [6] |
| Mesenteric Artery Segments | (±)-Bay K 8644 | Resting Tension | Dose-dependent increase in tension | [7] |
Typical Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure L-type Ca²⁺ currents in isolated cardiomyocytes.
-
Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).[5]
-
Solutions:
-
External Solution (in mM): Typically contains NaCl, CsCl, MgCl₂, CaCl₂, HEPES, and glucose, with pH adjusted to 7.4. Tetrodotoxin (TTX) is often included to block Na⁺ channels.
-
Internal (Pipette) Solution (in mM): Contains CsCl, MgCl₂, EGTA, Mg-ATP, and HEPES, with pH adjusted to 7.2. Cesium is used to block outward K⁺ currents.
-
-
Recording:
-
Drug Application: this compound or its racemate is dissolved in a suitable solvent (e.g., DMSO) and diluted into the external solution to the desired final concentration before being perfused over the cell.
-
Data Analysis: The peak inward current amplitude before and after drug application is measured and compared to determine the percentage change.[2]
In Vivo Effects: Systemic and Cardiovascular Level
When administered systemically, the agonist activity of Bay K 8644 translates into significant cardiovascular effects. The increased calcium influx in vascular smooth muscle cells leads to potent vasoconstriction, while its action on cardiomyocytes produces a positive inotropic (increased contractility) effect.[2][8] The overall pressor response is a combination of direct effects on vascular smooth muscle and indirect effects from the release of adrenal catecholamines.[8][9]
Quantitative In Vivo Data
The following table summarizes the key quantitative effects of Bay K 8644 in animal models.
| Animal Model | Compound | Dose / Route | Key Physiological Effect(s) | Reference |
| Endotoxin-shocked Rats | (±)-Bay K 8644 | 10 µg/kg (single dose) | Significant elevation of Mean Arterial Pressure (MAP) | [1][10] |
| Rats (Control vs. Endotoxin) | (±)-Bay K 8644 | N/A | Max MAP increase: 120% (control) vs. 153% (endotoxin) | [10] |
| Rats | (±)-Bay K 8644 | Dose-dependent | Up to 37-39% decrease in heart rate | [1][10] |
| Anesthetized Dogs | (±)-Bay K 8644 | 1-100 µg/kg / IV | Large increases in cardiac contractile force and diastolic blood pressure | [2] |
| Anesthetized Dogs | (±)-Bay K 8644 | 10 µg/kg/min | Increased LV systolic pressure and LV +dP/dt | [11] |
| Conscious Normotensive Rats | (±)-Bay K 8644 | Dose-dependent / IV | Dose-dependent increase in Mean Arterial Pressure | [8][9] |
Typical Experimental Protocol: Cardiovascular Monitoring in Anesthetized Rats
This protocol is used to measure the systemic effects of Bay K 8644 on blood pressure and heart rate.
-
Animal Preparation: A rat is anesthetized (e.g., with urethane or a similar agent). The carotid artery and a jugular vein are surgically exposed and cannulated.[9][12]
-
Instrumentation:
-
The arterial cannula is connected to a pressure transducer to continuously monitor blood pressure and heart rate.
-
The venous cannula is used for intravenous (IV) drug administration.
-
-
Stabilization: The animal is allowed to stabilize after surgery until baseline cardiovascular parameters are steady.
-
Drug Administration: this compound is dissolved in an appropriate vehicle (e.g., a mixture of DMSO and saline). A bolus dose or continuous infusion is administered via the venous cannula.[12]
-
Data Acquisition: Mean Arterial Pressure (MAP) and Heart Rate (HR) are recorded continuously before, during, and after drug administration.
-
Data Analysis: The percentage change from baseline for both MAP and HR is calculated to quantify the drug's effect.
Visualized Mechanisms and Workflows
Mechanism of Action: L-Type Calcium Channel Agonism
The diagram below illustrates the molecular and cellular consequences of the agonist action of Bay K 8644.
Caption: Agonist (S)-(-)-Bay K 8644 binds to and activates L-type Ca²⁺ channels.
Comparative Experimental Workflow: In Vitro vs. In Vivo
This diagram contrasts the typical experimental pipelines for studying Bay K 8644 at the cellular versus the systemic level.
Caption: Workflow comparison for in vitro and in vivo studies of Bay K 8644.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Bay K 8644 on L-type calcium current from newborn rat cardiomyocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pressor responses induced by Bay K 8644 involve both release of adrenal catecholamines and calcium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pressor responses induced by Bay K 8644 involve both release of adrenal catecholamines and calcium channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY k 8644, a calcium channel agonist, reverses hypotension in endotoxin-shocked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of Bay K 8644 on diastolic function in the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of 4-aminopyridine and Bay K 8644 on verapamil-induced cardiovascular toxicity in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of (R)-(+)-Bay-K-8644 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the L-type calcium channel antagonist, (R)-(+)-Bay-K-8644, with other modulators, supported by experimental data. We present a detailed analysis of its dose-response effects in various cell lines, alongside comprehensive experimental protocols and visual representations of its mechanism of action.
Introduction to this compound
This compound is the dextrorotatory enantiomer of the dihydropyridine derivative Bay K 8644. While the racemic mixture and the (S)-(-)-enantiomer are known as potent L-type calcium channel agonists, the (R)-(+)-enantiomer acts as a calcium channel blocker.[1] This guide focuses on the inhibitory effects of this compound, providing a comparative analysis of its potency and efficacy across different cellular contexts.
Data Presentation: Dose-Response of L-Type Calcium Channel Modulators
The following tables summarize the quantitative data on the dose-response of this compound and other widely used L-type calcium channel modulators in various cell lines and tissues. These values are critical for determining appropriate experimental concentrations and for understanding the relative potency of these compounds.
Table 1: Dose-Response of this compound and (S)-(-)-Bay-K-8644
| Enantiomer | Effect | Cell Line/Tissue | Parameter | Value |
| This compound | L-type Ca2+ channel blocker | - | - | Negative inotropic and vasodilatory effects in vivo.[1] |
| (S)-(-)-Bay-K-8644 | L-type Ca2+ channel agonist | Rat Ventricular Myocytes | KA | 33 nM[2] |
| (±)-Bay K 8644 | L-type Ca2+ channel agonist | - | EC50 | 17.3 nM[3][4] |
Table 2: Comparative Dose-Response of L-Type Calcium Channel Antagonists
| Compound | Cell Line/Tissue | Parameter | Value | Notes |
| This compound | PC12 cells | Inhibition of Ca2+ uptake | Pre-treatment has the opposite effect of the S(-) isomer.[5] | |
| Nifedipine | SHR Femoral Arteries | pA2 (vs. Bay K 8644) | 8.36[6] | Competitively antagonized the contractile response to Bay K 8644.[6] |
| Isolated Diaphragmatic Fibers | Twitch Tension | 10% increase at 10-6 M, 12% increase at 10-5 M.[7] | Effects were additive with Bay K 8644.[7] | |
| Verapamil | Rat Ventricular Myocytes | KB | 246 nM | Inhibited L-type calcium current.[2] |
| Anesthetized Dogs (AV node) | Antagonism of Verapamil's effect | Bay K 8644 at 1 µg/kg/min partly antagonized verapamil.[8] | Increasing Bay K 8644 to 5 µg/kg/min reduced the antagonism.[8] | |
| Diltiazem | Rat Ventricular Myocytes | KB | 512 nM | Inhibited L-type calcium current.[2] |
Experimental Protocols
Cell Culture and Maintenance
Standard aseptic cell culture techniques are essential for reliable and reproducible results.
-
Cell Lines: Use cell lines known to express L-type calcium channels, such as PC12, GH3, A7r5, or primary cardiomyocytes.
-
Culture Medium: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use trypsin-EDTA to detach adherent cells.
Intracellular Calcium Measurement using Fluo-4 AM
This protocol outlines a common method for measuring changes in intracellular calcium concentration in response to L-type calcium channel modulators.
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and wash once with the buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with the buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Add the compound solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Record a baseline fluorescence before adding the compounds and then monitor the change in fluorescence over time after compound addition.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Plot the change in fluorescence as a function of compound concentration to generate dose-response curves.
-
Calculate IC50 or EC50 values using a suitable nonlinear regression model (e.g., four-parameter logistic fit).
-
Mandatory Visualization
Signaling Pathway of L-Type Calcium Channel Modulation
Caption: Modulation of L-type calcium channel activity by Bay K 8644 enantiomers.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the dose-response of L-type calcium channel modulators.
Conclusion
This compound serves as a specific antagonist of L-type calcium channels, exhibiting distinct dose-dependent effects that are often contrary to its agonist counterpart, (S)-(-)-Bay-K-8644. The provided data and protocols offer a framework for researchers to conduct their own comparative analyses of this compound and other L-type calcium channel modulators. Understanding the differential dose-response relationships of these compounds across various cell lines is crucial for advancing research in areas such as cardiovascular pharmacology and neurobiology.
References
- 1. (R)-(+)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 2. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The long-term down-regulation of dihydropyridine receptors by Bay K 8644 in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased responsiveness to calcium agonist BAY k 8644 and calcium antagonist nifedipine in femoral arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple effects of BAY K 8644 and nifedipine on isolated diaphragmatic fibers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphasic dose-response relationship observed with Bay k 8644 on atrioventricular nodal conduction inhibited by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Validation of (R)-(+)-Bay-K-8644
For researchers in pharmacology and drug development, ensuring the purity and identity of chiral molecules like (R)-(+)-Bay-K-8644 is paramount. This dihydropyridine derivative is a potent L-type calcium channel blocker, and its pharmacological activity is stereospecific, with its enantiomer, (S)-(-)-Bay-K-8644, acting as a channel activator.[1] This guide provides a comprehensive comparison of analytical techniques to validate the purity and identity of this compound samples, complete with experimental protocols and expected data.
Identity and Purity Assessment: A Multi-Technique Approach
A combination of chromatographic and spectroscopic methods is essential for the unambiguous confirmation of this compound. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical structure, High-Performance Liquid Chromatography (HPLC) is crucial for assessing chemical purity, and chiral HPLC is necessary to determine enantiomeric purity. Furthermore, polarimetry confirms the correct stereoisomer.
Data Summary
The following tables summarize the expected quantitative data from the analytical validation of a high-purity this compound sample.
Table 1: Physicochemical Properties of this compound
| Property | Expected Value |
| Chemical Formula | C₁₆H₁₅F₃N₂O₄ |
| Molecular Weight | 356.3 g/mol |
| Appearance | Yellow to dark yellow powder[2] |
| Melting Point | 168-170 °C (for the racemate)[2] |
| Solubility (at 25°C) | Soluble in DMSO and ethanol |
Table 2: Chromatographic Purity and Identity
| Technique | Parameter | Expected Result |
| Reverse-Phase HPLC | Purity | ≥ 98% |
| Retention Time (t R ) | Dependent on specific method conditions | |
| Chiral HPLC | Enantiomeric Excess (e.e.) | ≥ 99% for (R)-(+)-enantiomer |
| Resolution (R s ) | > 1.5 between enantiomers |
Table 3: Spectroscopic and Polarimetric Analysis
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shifts (δ) | Consistent with the structure of Bay K 8644 |
| Mass Spectrometry | [M+H]⁺ | m/z 357.1 |
| Polarimetry | Specific Rotation [α] D | Positive value (+) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is designed to separate this compound from potential impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium dihydrogen orthophosphate with 1.0% triethylamine, pH adjusted to 6.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 274 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This technique is critical to separate and quantify the (R)-(+) and (S)-(-) enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 274 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and determine the peak areas for both enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR provides information on the chemical environment of the hydrogen atoms in the molecule, confirming its structure.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of Bay K 8644.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to determine the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) into the ESI source.
-
Analysis: Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 357.1.
Polarimetry for Stereochemical Identity
This technique measures the rotation of plane-polarized light by the chiral molecule, confirming the specific enantiomer.
-
Instrumentation: A polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Solvent: A suitable solvent in which the compound is soluble (e.g., ethanol).
-
Sample Preparation: Prepare a solution of the sample with a known concentration.
-
Analysis: Measure the observed rotation at a specific temperature (e.g., 20°C). The specific rotation is calculated and should be a positive value for the (R)-(+)-enantiomer.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical validation process for this compound.
Caption: Experimental workflow for the validation of this compound.
Caption: Logical relationship of analytical techniques for sample validation.
By following these protocols and comparing the obtained data with the expected values, researchers can confidently validate the purity and identity of their this compound samples, ensuring the reliability and reproducibility of their experimental results.
References
Safety Operating Guide
Proper Disposal of (R)-(+)-Bay-K-8644: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-(+)-Bay-K-8644, a potent L-type calcium channel blocker, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of researchers and adherence to regulatory standards. As a hazardous chemical, this compound must be managed as hazardous waste from the point of generation through to its final disposal by a licensed service.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent skin and eye contact.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must follow a structured process of segregation, containment, labeling, and professional collection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials, and flasks), and solutions.
-
Segregate the waste at the source. Do not mix this compound waste with other chemical waste streams unless they are compatible.[3][4]
Step 2: Waste Containment
-
Solid Waste: Collect pure compound and contaminated solid labware in a designated, leak-proof container with a secure lid.[3][4] The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof container. If the original reagent bottle is empty, it can be reused for this purpose after being properly relabeled.[4]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3] After rinsing and air-drying, the container may be disposed of as regular waste or reused for compatible waste, with appropriate relabeling.[3]
Step 3: Labeling
-
Clearly label all waste containers with the words "Hazardous Waste."[3][4]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[4] Do not use abbreviations or chemical formulas.[3]
-
Indicate the date of waste generation.
Step 4: Storage
-
Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to capture any potential leaks.[3]
-
Store waste away from incompatible materials.
Step 5: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.[5]
-
Complete all necessary waste pickup forms and documentation as required by your institution and the disposal company.[4]
-
Maintain a record of all hazardous waste generated and disposed of.[4]
Quantitative Data Summary
No specific quantitative disposal limits for this compound are provided in the available safety data sheets or regulatory guidelines. Disposal must adhere to local, state, and federal regulations for hazardous chemical waste. The following table summarizes key safety and handling information.
| Parameter | Guideline | Source |
| Storage Temperature | Store at +4°C | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat | [1][2] |
| Solubility in Ethanol | 35.63 mg/mL (100 mM) | |
| Solubility in DMSO | 35.63 mg/mL (100 mM) | |
| Disposal Method | Licensed hazardous waste disposal service | [3][5] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (R)-(+)-Bay-K-8644
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of (R)-(+)-Bay-K-8644, a potent L-type calcium channel blocker. The following information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This compound is a crystalline solid that is known to cause skin and serious eye irritation[1][2]. Due to its potent nature, all handling must be conducted with strict adherence to safety protocols to prevent accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound in both powdered and solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a primary barrier against skin contact. Nitrile gloves show excellent resistance to common solvents for this compound, such as DMSO and ethanol. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of solutions and airborne particles, which can cause serious eye irritation[1][2]. |
| Body Protection | Disposable coveralls (e.g., Tyvek) over a dedicated lab coat. | Prevents contamination of personal clothing with the potent compound. |
| Foot Protection | Disposable shoe covers worn over chemical-resistant, closed-toe shoes. | Minimizes the risk of spreading contamination outside the designated handling area. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) for handling the powder. A respirator with organic vapor cartridges should be considered when working with volatile solutions. | Protects against inhalation of the powdered compound, which can be hazardous. |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound throughout the experimental workflow.
1. Preparation:
-
Designated Area: All handling of this compound, especially weighing and aliquoting of the powder, must be performed in a designated and restricted area such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions are readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).
2. Handling the Compound:
-
Weighing and Aliquoting: When handling the powdered form, use techniques that minimize dust generation, such as gentle scooping. If possible, use a closed system for weighing and transferring.
-
Solution Preparation: this compound is soluble in ethanol and DMSO[3]. When dissolving, slowly add the solvent to the solid to prevent splashing. Keep containers covered whenever possible. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process. A validated cleaning agent should be used.
-
PPE Removal: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, and disposable labware. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not dispose of them down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through an approved chemical waste disposal service in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: A workflow diagram outlining the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
